Griselimycin
Description
Properties
Molecular Formula |
C57H96N10O12 |
|---|---|
Molecular Weight |
1113.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)/t35-,36-,37?,39+,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1 |
InChI Key |
JSNIAKPKPNJUEP-UHUGAYFASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)NCC(=O)OC([C@@H](C(=O)N[C@H](C(=O)N2C1)CC(C)C)N(C)C(=O)[C@@H]4C[C@H](CN4C(=O)[C@H](C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C |
Canonical SMILES |
CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C |
Synonyms |
griselimycin |
Origin of Product |
United States |
Foundational & Exploratory
Griselimycin Production by Streptomyces: A Technical Guide for Researchers
Abstract
Griselimycins, a class of cyclic depsipeptides, have garnered renewed interest as potent antituberculosis agents. Produced by select species of the genus Streptomyces, these natural products exhibit a unique mechanism of action, targeting the sliding clamp (DnaN) of bacterial DNA polymerase. This technical guide provides an in-depth overview of the griselimycin-producing organism, Streptomyces, its biosynthetic pathway, and detailed experimental protocols for cultivation, extraction, purification, and biological evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound and its derivatives.
Introduction to this compound and the Producing Organism
Griselimycins are potent antibacterial compounds, particularly effective against Mycobacterium tuberculosis, including multidrug-resistant strains[1][2]. These cyclic depsidecapeptides were first discovered in the 1960s, but their development was initially hampered by poor pharmacokinetic properties[3][4]. Recent advancements in synthetic chemistry have led to the creation of analogs, such as cyclohexylthis compound, with improved bioavailability and efficacy in animal models of tuberculosis[1][4][5][6].
The primary producers of griselimycins are bacteria of the genus Streptomyces, a group of Gram-positive, filamentous soil bacteria renowned for their prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics[7][8]. Specific strains identified as this compound producers include Streptomyces caelicus and Streptomyces griseus[1][5][9]. The strain Streptomyces DSM 40835 is a notable producer of this compound and its methylated analog, methylthis compound[3].
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a nonribosomal peptide synthetase (NRPS) gene cluster[3]. A key feature of griselimycins is the presence of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro), which plays a crucial role in the molecule's metabolic stability[3]. The biosynthetic pathway for 4-MePro involves a sub-operon within the this compound gene cluster. The process begins with the hydroxylation of L-leucine by the enzyme GriE, followed by oxidation to an aldehyde by GriF, and subsequent ring closure and reduction to form 4-MePro[3][10].
dot
Biosynthesis of this compound, highlighting the formation of 4-MePro.
Mechanism of Action and Resistance
Griselimycins exert their bactericidal activity by inhibiting DNA replication[1][5]. The molecular target is the β-subunit of DNA polymerase, also known as the sliding clamp or DnaN[1][5]. By binding to DnaN, griselimycins prevent its interaction with the replicative DNA polymerase, thereby halting DNA synthesis[1][5]. This mechanism is distinct from many other antibiotics, making this compound a promising candidate for treating infections caused by resistant pathogens.
Resistance to griselimycins in mycobacteria can arise through the amplification of the dnaN gene, leading to overexpression of the target protein[1][5]. However, this resistance is often associated with a fitness cost and is reversible[1][5]. The producing organism, Streptomyces caelicus, protects itself through a self-resistance mechanism involving an additional analog of the sliding clamp that has a significantly lower affinity for this compound[1][5].
dot
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
Griselimycin and its Analogs: A Technical Guide to Structure, Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griselimycin, a cyclic depsipeptide antibiotic, has re-emerged as a promising candidate in the fight against tuberculosis, including multidrug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, targeting the DNA polymerase III sliding clamp (DnaN), sets it apart from many existing antitubercular agents. This technical guide provides an in-depth overview of the chemical structure of this compound and its analogs, a compilation of their biological activities, and detailed experimental protocols for their synthesis and evaluation. The structure-activity relationship (SAR) is explored, with a focus on modifications that enhance metabolic stability and antimicrobial potency. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antibiotics based on the this compound scaffold.
Core Structure of this compound
This compound is a cyclic decapeptide with a depsipeptide bond. Its structure is characterized by a macrocycle and a side chain. Key structural features include several non-proteinogenic amino acids, such as N-methylated amino acids and 4-methylproline. The core structure of this compound is presented below.
Chemical Structure of this compound
Caption: The chemical structure of the natural product this compound.
This compound Analogs and Structure-Activity Relationship (SAR)
The development of this compound analogs has primarily focused on improving its pharmacokinetic properties, particularly its metabolic stability, while maintaining or enhancing its potent anti-mycobacterial activity. A key breakthrough in this area was the identification of the proline residue at position 8 (Pro8) as a site of metabolic instability.
Modification at the Pro8 Position
Research has shown that substitutions at the Pro8 position can significantly increase the metabolic stability of this compound. One of the most successful modifications has been the introduction of a cyclohexyl group, resulting in cyclohexyl-griselimycin (CGM). This modification enhances the compound's resistance to degradation by human liver microsomes.
Other Analogs
Other analogs of this compound that have been synthesized and evaluated include methyl-griselimycin and mycoplanecins. Mycoplanecins are structurally related natural products that also target DnaN and exhibit potent activity against M. tuberculosis.
Quantitative Data: Biological Activity of this compound and Analogs
The antimicrobial activity of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains, with a primary focus on Mycobacterium tuberculosis. The following table summarizes the reported MIC values for key this compound analogs.
| Compound | Target Organism | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | M. tuberculosis H37Rv | - | 2.0 | [1] |
| Methyl-griselimycin | M. tuberculosis H37Rv | - | 1.0 | [2] |
| Cyclohexyl-griselimycin (CGM) | M. tuberculosis H37Rv | 0.05 | 0.06 | [3] |
| Cyclohexyl-griselimycin (CGM) | M. abscessus ATCC 19977 | 0.5 | - | [4] |
| Mycoplanecin E | M. tuberculosis H37Rv | - | 0.083 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs and the assessment of their biological activity.
General Protocol for the Synthesis of this compound Analogs
The total synthesis of this compound and its analogs is a complex, multi-step process that is typically carried out using solid-phase peptide synthesis (SPPS) followed by macrocyclization in solution.
A representative, generalized synthetic scheme is as follows:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone is assembled on a solid support (e.g., 2-chlorotrityl chloride resin). Standard Fmoc-based chemistry is employed for the sequential coupling of the protected amino acid building blocks.
-
Cleavage from Resin: Once the linear peptide is assembled, it is cleaved from the solid support using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Macrocyclization: The linear peptide is then cyclized in solution to form the characteristic macrocycle of this compound. This is typically achieved by forming an ester bond between the C-terminal carboxylic acid and the hydroxyl group of a threonine residue.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Protocol for Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. The assay relies on the reduction of the blue Alamar Blue (resazurin) reagent to a pink product (resorufin) by metabolically active cells.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds (this compound and its analogs)
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in 7H9 broth in the 96-well plates. A drug-free control well is also included.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated at 37°C for 24-48 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[4]
Protocol for DnaN Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique for studying the binding kinetics of molecules in real-time. This protocol describes a general method for assessing the binding of this compound and its analogs to the DnaN sliding clamp.[6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified DnaN protein
-
This compound and its analogs
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of DnaN: The DnaN protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of the this compound analog are injected over the sensor surface. The binding of the analog to the immobilized DnaN is monitored in real-time by measuring the change in the SPR signal.
-
Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of DNA Replication
This compound exerts its antibacterial effect by binding to the β-clamp (DnaN) of the DNA polymerase III holoenzyme. This binding event prevents the interaction of DnaN with the α-subunit (DnaE) of the polymerase, thereby inhibiting DNA replication and leading to bacterial cell death.
Caption: this compound inhibits DNA replication by binding to the DnaN sliding clamp.
Experimental Workflow for this compound Analog Evaluation
The development and evaluation of new this compound analogs typically follow a structured workflow, from chemical synthesis to biological characterization.
Caption: A typical workflow for the development and evaluation of this compound analogs.
Conclusion
This compound and its analogs represent a promising class of antibiotics with a novel mechanism of action against Mycobacterium tuberculosis. The ability to overcome metabolic instability through synthetic modifications, such as the introduction of a cyclohexyl group at the Pro8 position, has revitalized interest in this natural product. The detailed protocols and compiled data in this guide are intended to facilitate further research and development of this compound-based therapeutics to address the urgent global health threat of tuberculosis.
References
- 1. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
Griselimycin's Mechanism of Action Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action, resistance, and therapeutic potential of griselimycin and its derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Core Mechanism of Action: Inhibition of DNA Replication
Griselimycins are cyclic peptide antibiotics that exhibit potent, bactericidal activity against Mycobacterium tuberculosis.[1][2][3] Their primary mechanism of action is the disruption of DNA replication by targeting the DNA polymerase sliding clamp, DnaN.[4][5][6]
The Molecular Target: DnaN, the Sliding Clamp
DnaN is a critical component of the bacterial DNA replication machinery, also known as the β-clamp. It is a ring-shaped protein that encircles the DNA strand. Its primary function is to act as a mobile scaffold, tethering the replicative DNA polymerase (Pol III) to the DNA template. This dramatically increases the processivity of the polymerase, allowing for the rapid and efficient replication of the bacterial chromosome. DnaN also serves as a hub for protein-protein interactions, recruiting various other proteins involved in DNA replication, repair, and metabolism to the site of action.[7][8]
Inhibition of Protein-Protein Interaction
This compound acts as a protein-protein interaction inhibitor.[6][8] X-ray crystallography studies have revealed that it binds with high affinity and selectivity to a conserved hydrophobic pocket on the surface of the mycobacterial DnaN protein.[6][9] This binding site is the same one used by the DNA polymerase and other partner proteins to interact with the clamp.[7][8]
By occupying this critical interface, this compound physically prevents the recruitment of the replicative DNA polymerase to the clamp. This effectively uncouples the polymerase from the DNA, leading to a halt in DNA synthesis and subsequent bacterial cell death.[1][3] This targeted disruption of a fundamental cellular process validates DnaN as a promising antimicrobial target.[4][5]
Quantitative Data: Potency and Efficacy
The natural product this compound (GM) was re-investigated and optimized, leading to the creation of synthetic analogs with superior properties. Cyclohexylthis compound (CGM) emerged as a lead candidate with improved metabolic stability, lipophilicity, and significantly enhanced antimycobacterial potency.[6][10]
Table 1: In Vitro Activity of this compound Derivatives against M. tuberculosis
| Compound | Target Organism/System | Potency Metric | Value | Reference(s) |
| This compound (GM) | M. tuberculosis (in vitro) | MIC | 1.0 µg/mL | [6] |
| Cyclohexylthis compound (CGM) | M. tuberculosis H37Rv (in vitro) | MIC | 0.06 µg/mL | [6] |
| Cyclohexylthis compound (CGM) | M. tuberculosis H37Rv (in vitro) | MIC | 0.05 µM | [10] |
| Cyclohexylthis compound (CGM) | Intracellular Mtb (RAW264.7 cells) | MIC | 0.17 µM | [10] |
| Cyclohexylthis compound (CGM) | Mtb DnaN protein | Dissociation Constant (Kd) | Nanomolar range | [9] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo Efficacy of Cyclohexylthis compound (CGM) in Mouse Models
| Mouse Model | Treatment Details | Outcome | Reference(s) |
| Acute TB Infection | Dose-ranging study (4 weeks) | Dose-dependent reduction in lung CFU | [11] |
| Acute TB Infection | 25 mg/kg daily dose | Prevention of mortality | [12] |
| Chronic TB Infection | Dose-ranging study (4 weeks) | Significant reduction in lung CFU | [11] |
| Combination Therapy | CGM with Rifampicin (RIF) & Pyrazinamide (PZA) | Synergistic/additive bactericidal activity | [6][10] |
CFU: Colony-Forming Units
Mechanism of Resistance
Resistance to this compound is uncommon and comes at a significant biological cost to the bacterium.
-
Low Frequency: The frequency of spontaneous resistance is exceptionally low, estimated at approximately 5 x 10-10.[6]
-
Genetic Basis: Resistance is not mediated by mutations in the dnaN target gene. Instead, it arises from the amplification of a large chromosomal segment that includes the dnaN gene and the origin of replication, oriC.[4][5][12] This leads to the overexpression of the DnaN protein, effectively titrating the drug.
-
Fitness Cost: this compound-resistant mutants exhibit a considerable fitness loss, and the resistance has been shown to be reversible.[1][2][4] This suggests that in the absence of the drug, susceptible strains would quickly outcompete resistant ones.
Experimental Protocols
The following sections outline the general methodologies used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of griselimycins is determined using a standard broth microdilution assay.
-
Preparation: A two-fold serial dilution of the test compound (e.g., CGM) is prepared in a 96-well microtiter plate using a suitable mycobacterial growth medium, such as Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv) to a final concentration of ~5 x 105 CFU/mL.
-
Incubation: The plate is sealed and incubated at 37°C for 7-14 days.
-
Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Chronic Infection Mouse Model
This protocol assesses the bactericidal activity of a compound in an established Mtb infection.
-
Infection: BALB/c or C57BL/6 mice are infected via a low-dose aerosol route with M. tuberculosis H37Rv.
-
Establishment of Chronic Infection: The infection is allowed to progress for a period of 4-6 weeks to establish a chronic, stable bacterial load in the lungs.
-
Treatment: Mice are randomized into groups and treated daily via oral gavage with the vehicle control, a standard-of-care drug (e.g., isoniazid), or the test compound (e.g., CGM) at various doses. Treatment typically lasts for 4-8 weeks.
-
Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
Analysis: After 3-4 weeks of incubation, colony-forming units (CFU) are counted. Efficacy is determined by the log10 reduction in CFU in treated groups compared to the vehicle control group.
Conclusion
This compound and its optimized analog, cyclohexylthis compound, represent a promising new class of anti-tuberculosis agents. They possess a distinct mechanism of action, targeting the DNA polymerase sliding clamp DnaN to inhibit DNA replication. This mechanism is different from all currently used TB drugs, suggesting a lack of cross-resistance.[4] The potent bactericidal activity, efficacy in animal models, and the low frequency of resistance coupled with a high fitness cost make this compound class a strong candidate for further preclinical and clinical development in the fight against both drug-susceptible and drug-resistant tuberculosis.[4][13]
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. Publikationen der UdS: Mode of action and resistance mechanism of this compound [publikationen.sulb.uni-saarland.de]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
- 13. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Griselimycin in Streptomyces: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of griselimycin, a potent anti-tuberculosis agent produced by Streptomyces species, primarily Streptomyces muensis (formerly classified as Streptomyces caelicus or Streptomyces griseus) strain DSM 40835. Griselimycins are cyclic nonribosomal peptides whose efficacy is significantly influenced by the incorporation of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro). This document details the enzymatic steps, genetic underpinnings, and experimental methodologies crucial for understanding and manipulating this compound production.
Core Biosynthetic Pathway of this compound
Griselimycins are assembled by a nonribosomal peptide synthetase (NRPS) machinery. A key determinant of their bioactivity and metabolic stability is the presence of 4-MePro residues. The biosynthesis of this unusual amino acid is a critical aspect of the overall pathway.
The this compound biosynthetic gene cluster contains a dedicated sub-operon (griE-H) responsible for the synthesis of (2S,4R)-4-methyl-proline from the primary metabolite L-leucine. The proposed enzymatic cascade is as follows:
-
Hydroxylation: The Fe(II)/α-ketoglutarate-dependent dioxygenase, GriE , initiates the pathway by hydroxylating L-leucine at the C5 position to form (2S,4R)-5-hydroxyleucine.[1][2]
-
Oxidation: The zinc-dependent dehydrogenase, GriF , then oxidizes the 5-hydroxyleucine intermediate to (2S,4R)-4-methylglutamate-5-semialdehyde.[1][2]
-
Cyclization and Reduction: This semialdehyde intermediate undergoes spontaneous cyclization to form 3-methyl-Δ¹-pyrroline-5-carboxylic acid. The final step is the reduction of this cyclic imine to (2S,4R)-4-methyl-proline by the F420-dependent oxidoreductase, GriH . It has been suggested that the endogenous proline biosynthesis enzyme, ProC, may also catalyze this final reduction step.[1]
The resulting 4-MePro is then incorporated into the this compound scaffold by the NRPS assembly line.
Quantitative Data on this compound Production
The production of specific this compound congeners can be influenced by the availability of precursors. Feeding experiments have demonstrated that supplementing the culture medium with (2S,4R)-4-methyl-proline can significantly enhance the yield of methyl-griselimycin.
| (2S,4R)-4-MePro Supplementation (µg/mL) | Incubation Time (days) | This compound Content (relative units) | Methyl-griselimycin Content (relative units) |
| 0 | 1 | ~1.0 | ~0.1 |
| 0 | 2 | ~2.5 | ~0.2 |
| 0 | 3 | ~3.0 | ~0.3 |
| 0 | 4 | ~2.8 | ~0.3 |
| 20 | 1 | ~1.0 | ~0.5 |
| 20 | 2 | ~2.5 | ~1.5 |
| 20 | 3 | ~3.0 | ~2.0 |
| 20 | 4 | ~2.8 | ~2.2 |
| 200 | 1 | ~1.0 | ~1.0 |
| 200 | 2 | ~2.5 | ~2.5 |
| 200 | 3 | ~3.0 | ~3.5 |
| 200 | 4 | ~2.8 | ~4.0 |
| Data adapted from feeding experiments with Streptomyces DSM 40835. The content was determined by UHPLC and is presented in relative units for comparison.[1] |
While specific enzyme kinetic parameters (Km, kcat) for GriE, GriF, and GriH have not been extensively reported in the literature, data from homologous enzymes can provide valuable insights.
| Enzyme Family | Homologous Enzyme | Substrate | Km | kcat | Reference |
| Fe(II)/αKG Dioxygenase | L-leucine 5-hydroxylase (NpLDO) | L-leucine | 0.45 ± 0.03 mM | 0.18 ± 0.01 s⁻¹ | [3] |
| Zinc-dependent Dehydrogenase | Cinnamyl Alcohol Dehydrogenase | Cinnamyl aldehyde | - | - | [4] |
| Pyrroline-5-carboxylate Reductase | Human PYCR2 | L-T4C | 15.7 mM (Kic,app) | - |
Experimental Protocols
Gene Inactivation via PCR-Targeted Replacement
This protocol describes the generation of a griE-H knockout mutant in Streptomyces DSM 40835 using a PCR-targeted gene replacement method. This technique relies on homologous recombination to replace the target gene with an antibiotic resistance cassette.
Materials:
-
Streptomyces DSM 40835
-
Cosmid library of S. DSM 40835
-
E. coli BW25113/pIJ790
-
pIJ773 plasmid (template for apramycin resistance cassette)
-
Forward and reverse primers with 39 nt homology extensions to the regions flanking the griE-H operon
-
General molecular biology reagents and equipment for PCR, cloning, and bacterial transformation.
Procedure:
-
Primer Design: Design forward and reverse primers of approximately 59 nucleotides. The 3' end (20 nt) should anneal to the template plasmid (pIJ773) flanking the apramycin resistance cassette, while the 5' end (39 nt) should be homologous to the regions immediately upstream and downstream of the griE-H operon in the Streptomyces chromosome.
-
PCR Amplification of Resistance Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette with the flanking homology arms.
-
Electroporation and Recombination in E. coli:
-
Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid containing the griE-H gene cluster.
-
Electroporate the purified PCR product into the competent cells.
-
Select for apramycin-resistant colonies. In these colonies, the λ-Red recombination system from pIJ790 will have mediated the replacement of the griE-H genes on the cosmid with the apramycin resistance cassette.
-
-
Conjugation into Streptomyces:
-
Isolate the recombinant cosmid from the selected E. coli colonies.
-
Transform the recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Conjugate the recombinant cosmid from E. coli into Streptomyces DSM 40835.
-
-
Selection of Double Crossover Mutants:
-
Select for exconjugants that are apramycin-resistant and have lost the vector marker (e.g., kanamycin resistance for Supercos-1). This selects for strains where a double crossover event has occurred, replacing the native griE-H operon with the resistance cassette.
-
-
Verification: Confirm the gene replacement by PCR analysis and Southern blotting of the genomic DNA from the putative mutants.[5][6]
In Vitro Enzyme Assays for 4-MePro Biosynthesis
The following are generalized protocols for the in vitro characterization of the Gri enzymes. Optimal conditions may require further optimization.
a) GriE (Leucine Hydroxylase) Activity Assay
Principle: The activity of GriE is determined by monitoring the formation of 5-hydroxyleucine from L-leucine in the presence of co-factors.
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.5
-
1 mM L-leucine
-
2 mM α-ketoglutarate
-
2 mM Ascorbate
-
0.1 mM FeSO₄
-
Purified recombinant GriE enzyme
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the purified GriE enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of 5-hydroxyleucine using LC-MS.[1]
b) GriF (Dehydrogenase) Coupled Assay with GriH (Reductase)
Principle: The combined activity of GriF and GriH is measured by the conversion of 5-hydroxyleucine to 4-MePro.
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.5
-
1 mM 5-hydroxyleucine
-
1 mM NAD⁺
-
1 mM NADH
-
0.1 mM ZnSO₄
-
Purified recombinant GriF and GriH enzymes
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding the enzymes.
-
Incubate at 30°C for a specified time (e.g., 2 hours).
-
Stop the reaction with methanol or heat.
-
Centrifuge and analyze the supernatant for the formation of 4-MePro by LC-MS. The stereochemistry can be confirmed using Marfey's method.[1]
Fermentation and Extraction of this compound
Cultivation of Streptomyces DSM 40835:
-
Medium: While the exact production medium composition can be proprietary, a typical fermentation medium for Streptomyces includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. For Streptomyces muensis DSM 40835, DSMZ recommends Medium 65 (GYM Streptomyces Medium) or Medium 84 (Rolled Oats Mineral Medium).[7]
-
Conditions: Cultivate the strain in liquid medium at 28-30°C with shaking (e.g., 200-250 rpm) for 4-7 days.
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
-
The crude extract can be further purified by chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).
Conclusion
The biosynthesis of this compound in Streptomyces is a complex process involving both a specialized pathway for the synthesis of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline and a large nonribosomal peptide synthetase. Understanding the enzymes and genetic regulation of this pathway is crucial for the targeted improvement of this compound production and the generation of novel analogs with enhanced therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer the biosynthesis of this important antitubercular agent.
References
- 1. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of l-leucine amino acid initiated by hydroxyl radical: are transition metal ions an enhancement factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of a zinc-dependent cinnamyl alcohol dehydrogenase from Leucaena leucocephala, a tree legume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PCR-targeted Streptomyces gene replacement identifies a protein domain needed for biosynthesis of the sesquiterpene soil odor geosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
The Antibacterial Spectrum of Natural Griselimycin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griselimycins are a class of cyclic depsipeptide antibiotics originally isolated from Streptomyces species.[1] With the rise of multidrug-resistant pathogens, there has been a renewed interest in this class of natural products, particularly for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of natural griselimycin compounds and their derivatives, detailed experimental protocols for their evaluation, and a summary of their mechanism of action.
Data Presentation: Antibacterial Spectrum of Griselimycins
The antibacterial activity of natural griselimycins, including this compound (GM) and Methylthis compound (MGM), along with the synthetic analog Cyclohexylthis compound (CGM), has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds.
| Classification | Organism | MIC (µg/mL) | ||
| GM | MGM | CGM | ||
| Gram-positive | Bacillus subtilis | 1 | 1 | 0.5 |
| Staphylococcus aureus | >128 | >128 | >128 | |
| Streptococcus pneumoniae | >128 | >128 | >128 | |
| Gram-negative | Escherichia coli | >128 | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 | >128 | |
| Mycobacteria | Mycobacterium tuberculosis H37Rv | 1 | 0.5 | 0.06 |
| Mycobacterium smegmatis | 2 | 1 | 0.25 | |
| Mycobacterium avium | 64 | 32 | 8 | |
| Mycobacterium abscessus | - | - | 0.2-0.8 | |
| Fungi | Candida albicans | >128 | >128 | >128 |
| Aspergillus fumigatus | >128 | >128 | >128 |
Data sourced from a doctoral thesis, Kling, A. (2015). Mode of Action and Resistance Mechanism of this compound.
Mechanism of Action
Griselimycins exert their bactericidal activity by targeting the DNA replication machinery of bacteria.[4] Specifically, they inhibit the function of the DNA polymerase sliding clamp, DnaN.[1][5] This protein forms a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. Griselimycins bind to a hydrophobic pocket on DnaN, preventing its interaction with the DNA polymerase and thereby halting DNA replication.[1][5] This mechanism is distinct from many other classes of antibiotics, making griselimycins a promising candidate for overcoming existing drug resistance.[6]
Figure 1: this compound inhibits DNA replication by binding to the DnaN sliding clamp.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for this compound compounds against Mycobacterium tuberculosis and other mycobacteria is crucial for assessing their potency. The following protocol is based on the standardized broth microdilution method recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the World Health Organization (WHO) for mycobacteria.[7][8]
Protocol: Broth Microdilution MIC Assay for Griselimycins against Mycobacterium tuberculosis
1. Media and Reagent Preparation:
-
Culture Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
This compound Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.
-
Diluent: Use the supplemented Middlebrook 7H9 broth for all dilutions.
2. Inoculum Preparation:
-
Culture M. tuberculosis H37Rv (ATCC 27294) on a suitable solid medium.
-
Prepare a bacterial suspension in sterile water with glass beads and vortex to homogenize.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[8]
3. Microdilution Plate Setup:
-
Use sterile 96-well U-bottom microtiter plates.
-
Perform two-fold serial dilutions of the this compound stock solution in the microtiter plate using the supplemented Middlebrook 7H9 broth to achieve the desired concentration range.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[9]
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plate in a gas-permeable bag and incubate at 37°C.
5. Reading and Interpretation:
-
Incubate the plates until visible growth is observed in the growth control well (typically 7-14 days for M. tuberculosis).
-
The MIC is defined as the lowest concentration of the this compound compound that completely inhibits visible growth of the bacteria.[9] Results can be read visually using an inverted mirror.[8]
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of griselimycins.
Conclusion
Natural this compound compounds and their synthetic derivatives demonstrate potent and selective antibacterial activity, particularly against Mycobacterium tuberculosis. Their unique mechanism of action, targeting the DnaN sliding clamp, makes them a valuable class of antibiotics for further investigation and development in the fight against tuberculosis and other bacterial infections. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these promising compounds.
References
- 1. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 2. elsevier.es [elsevier.es]
- 3. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 5. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
Griselimycin's Molecular Conquest: A Technical Guide to the Inhibition of Bacterial DNA Replication
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis (Mtb), necessitates the discovery and development of novel antibiotics with new mechanisms of action. Griselimycin, a cyclic depsipeptide natural product, has emerged as a potent and promising anti-tubercular agent. This technical document provides an in-depth analysis of the molecular target of this compound within the bacterial DNA replication machinery. We detail its mechanism of action as a protein-protein interaction inhibitor, present key quantitative data on its efficacy and binding affinities, and provide comprehensive methodologies for the pivotal experiments that elucidated its function. This guide serves as a resource for researchers engaged in antibiotic discovery and the development of novel therapeutics targeting bacterial DNA replication.
Introduction: The Target - DnaN, the Sliding Clamp
Bacterial DNA replication is a highly coordinated process orchestrated by a multi-protein complex called the replisome.[1] Central to the replisome's function is the DNA polymerase III β-subunit , also known as the sliding clamp or DnaN .[2][3] This ring-shaped homodimeric protein encircles the DNA template, acting as a mobile platform that tethers the catalytic α-subunit of DNA polymerase III to the DNA.[4][5] This tethering function is critical for the high processivity required to replicate the entire bacterial chromosome. DnaN also serves as a central hub for numerous other proteins involved in DNA replication, repair, and cell cycle control.[2][3] Its essentiality and conserved nature across bacterial species, coupled with low sequence similarity to the human analog (PCNA), make DnaN an attractive target for novel antibiotics.[6][7]
This compound and its optimized synthetic derivatives, such as cyclohexylthis compound (CGM), have been identified as potent inhibitors of bacterial growth, particularly against Mtb, by directly targeting DnaN.[8][9][10]
Mechanism of Action: A Protein-Protein Interaction Inhibitor
This compound exerts its bactericidal effect by inhibiting DNA replication.[6][11][12] Its mechanism is not one of direct enzymatic inhibition but rather the disruption of a critical protein-protein interaction (PPI).[2][3]
X-ray crystallography and biochemical assays have revealed that this compound binds to a conserved hydrophobic pocket on the DnaN clamp.[7][10] This specific pocket is the very site that recruits the DNA polymerase III α-subunit (DnaE1) and other DNA processing enzymes.[2][10] By occupying this crucial interface, this compound physically prevents the association of the replicative polymerase with the sliding clamp.[4] This action effectively stalls the replication fork, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[8][10]
Quantitative Data Summary
The efficacy of this compound and its analogs has been quantified through various in vitro and in vivo studies. The data highlights its potent activity against mycobacteria and its high affinity for the DnaN target.
Table 1: In Vitro Activity of this compound Analogs
| Compound | Organism | MIC (μg/mL) | MIC (μM) | Reference |
| This compound (GM) | M. tuberculosis H37Rv | ~2.0 | ~1.7 | [13] |
| Cyclohexylthis compound (CGM) | M. tuberculosis H37Rv | - | 0.04 - 0.11 | [14][15] |
| Cyclohexylthis compound (CGM) | M. abscessus ATCC 19977 | - | 0.5 | [3] |
| Mycoplanecin A | M. tuberculosis H37Rv | 0.102 | - | [13] |
| Mycoplanecin E | M. tuberculosis H37Rv | 0.083 | - | [13] |
Table 2: Binding Affinities to DnaN
| Ligand | DnaN Source | Method | Dissociation Constant (KD) | Reference |
| This compound (GM) | M. smegmatis | MST | 6.5 ± 5.9 nM | [13] |
| Mycoplanecin A | M. smegmatis | MST | 95.4 ± 58.0 nM | [13] |
| Mycoplanecin B | M. smegmatis | MST | 24.4 ± 11.9 nM | [13] |
| This compound (GM) | Gram-negative orthologs | - | 7 to 496 nM | [16] |
Table 3: Resistance and In Vivo Efficacy
| Parameter | Observation | Organism | Reference |
| Frequency of Resistance | ~5 × 10-10 (Very low) | M. smegmatis | [7] |
| In Vivo Efficacy (CGM) | Dose-dependent reduction in lung CFU counts | M. tuberculosis (mouse model) | [8] |
Experimental Protocols and Target Validation
The identification of DnaN as the molecular target of this compound was a multi-faceted process involving genetic, biochemical, and structural biology approaches.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Publikationen der UdS: Mode of action and resistance mechanism of this compound [publikationen.sulb.uni-saarland.de]
- 13. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of DNA Double-Strand Break Formation in Gyrase Inhibitor-Mediated Killing of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
- 16. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Sliding Clamp DnaN in Griselimycin's Antimicrobial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Griselimycin (GM) and its derivatives are potent antitubercular agents that exhibit a novel mechanism of action by targeting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication and repair, acting as a mobile scaffold for various proteins involved in these processes. Griselimycins function as protein-protein interaction inhibitors, binding with high affinity to a hydrophobic pocket on DnaN, thereby disrupting its crucial interactions with other components of the DNA replication machinery, such as the DNA polymerase III α subunit (DnaE1). This inhibition of DNA replication leads to bactericidal activity against Mycobacterium tuberculosis and other mycobacteria. Resistance to griselimycins is rare and is primarily associated with the amplification of the dnaN gene, which incurs a significant fitness cost to the bacteria. The high selectivity of griselimycins for bacterial DnaN over the human equivalent, Proliferating Cell Nuclear Antigen (PCNA), underscores their potential as safe and effective therapeutic agents. This guide provides an in-depth analysis of the molecular interactions, quantitative data, and experimental methodologies that elucidate the critical role of DnaN in the antimicrobial activity of griselimycins.
Mechanism of Action: this compound as a DnaN-Directed Protein-Protein Interaction Inhibitor
Griselimycins exert their bactericidal effect by directly binding to the β-clamp protein DnaN, a crucial component of the DNA replication machinery in bacteria.[1][2] DnaN forms a ring-shaped dimer that encircles the DNA, acting as a sliding platform that tethers the DNA polymerase and other DNA-modifying enzymes to the template strand, thereby ensuring processive DNA synthesis.[3][4]
The primary mode of action of this compound is the inhibition of essential protein-protein interactions mediated by DnaN.[1][5] X-ray crystallography studies have revealed that this compound binds to a conserved hydrophobic pocket on the DnaN surface, the same site utilized by many of DnaN's natural protein partners, including the α subunit of DNA polymerase III (Pol IIIα).[1] By occupying this critical interface, this compound effectively prevents the recruitment of Pol IIIα and other DNA replication and repair proteins to the replication fork, leading to a stall in DNA synthesis and ultimately, cell death.[1][6] This mechanism has been further corroborated by fluorescence microscopy, which shows that griselimycins induce replisome instability and alter the nucleoid structure in vivo.[5][7]
Signaling Pathway of this compound's Action
Caption: this compound binds to DnaN, blocking DNA Polymerase III recruitment and halting DNA replication.
Quantitative Analysis of this compound-DnaN Interaction
The interaction between griselimycins and DnaN has been quantified through various biophysical and microbiological assays, highlighting the high affinity and specificity of this interaction.
Table 1: Binding Affinities of Griselimycins to DnaN
| Compound | Target Organism | DnaN Ortholog | Binding Affinity (KD) | Experimental Method |
| This compound (GM) | M. tuberculosis | Mtb DnaN | 1.0 x 10-10 M[1] | Surface Plasmon Resonance (SPR) |
| Cyclohexylthis compound (CGM) | M. tuberculosis | Mtb DnaN | 2.0 x 10-10 M[1] | Surface Plasmon Resonance (SPR) |
| This compound (GM) | M. smegmatis | Ms DnaN | 8.3 x 10-11 M | Surface Plasmon Resonance (SPR) |
| This compound (GM) | M. smegmatis | msDnaN | 6.5 ± 5.9 nM[8] | Microscale Thermophoresis (MST) |
| Mycoplanecin A | M. smegmatis | msDnaN | 95.4 ± 58.0 nM[8] | Microscale Thermophoresis (MST) |
| Mycoplanecin B | M. smegmatis | msDnaN | 24.4 ± 11.9 nM[8] | Microscale Thermophoresis (MST) |
| This compound (GM) | Gram-negative bacteria | Various | 7 to 496 nM[9][10] | Not Specified |
Table 2: Antimicrobial Activity of Griselimycins
| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) |
| Griselimycins | Mycobacteria | ≤1.0 µg/mL[11] |
| Mycoplanecin E | M. tuberculosis | 83 ng/mL[8] |
Resistance to Griselimycins: A Fitness-Costly Mechanism
Resistance to griselimycins is infrequent, with resistant mutants of M. smegmatis arising at a very low frequency of approximately 5 x 10-10.[1] The primary mechanism of resistance does not involve mutations in the dnaN gene itself, but rather a gene amplification event.[5][12] Stepwise exposure of mycobacteria to increasing concentrations of this compound leads to the amplification of a chromosomal segment that includes the dnaN gene and the origin of replication, oriC.[1][12] This amplification results in the overexpression of DnaN, effectively titrating the drug away from its inhibitory action.[5][7]
This resistance mechanism, however, comes at a significant biological cost, leading to a severe growth defect in the resistant strains.[1] Importantly, these resistant mutants do not exhibit cross-resistance to other classes of antibiotics.[1]
Logical Flow of this compound Resistance Development
Caption: this compound exposure leads to gene amplification, DnaN overexpression, and subsequent resistance with a fitness cost.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of genetic, biochemical, and structural biology techniques.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity and kinetics of this compound and its derivatives to DnaN.
-
Methodology:
-
Immobilize purified DnaN protein from M. tuberculosis or M. smegmatis on a sensor chip.
-
Prepare a series of concentrations of the this compound compound (analyte) in a suitable buffer.
-
Flow the analyte solutions over the sensor chip surface.
-
Measure the change in the refractive index at the surface as the analyte binds to the immobilized DnaN, which is proportional to the amount of bound analyte.
-
Determine the association (ka) and dissociation (kd) rate constants from the sensorgrams.
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.[12]
-
To demonstrate competitive binding, the experiment can be repeated with a peptide fragment of DnaE1 in the presence and absence of this compound to show displacement.[12]
-
X-ray Crystallography for Structural Analysis
-
Objective: To determine the three-dimensional structure of the DnaN-griselimycin complex to identify the binding site and key molecular interactions.
-
Methodology:
-
Co-crystallize purified DnaN protein with the this compound compound. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals.
-
Expose the resulting crystals to a high-intensity X-ray beam.
-
Collect the diffraction data as the crystal is rotated in the X-ray beam.
-
Process the diffraction data to determine the electron density map of the crystal.
-
Build an atomic model of the DnaN-griselimycin complex into the electron density map and refine the model to best fit the experimental data.[1]
-
Generation and Analysis of this compound-Resistant Mutants
-
Objective: To identify the genetic basis of resistance to this compound.
-
Methodology:
-
Culture a susceptible strain of mycobacteria (e.g., M. smegmatis) in the presence of sub-lethal concentrations of this compound.
-
Perform stepwise selection by gradually increasing the concentration of this compound in the culture medium to isolate resistant mutants.[12]
-
Isolate genomic DNA from both the wild-type and resistant strains.
-
Perform whole-genome sequencing to identify genetic changes in the resistant mutants compared to the wild-type.[12]
-
Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations.
-
Confirm gene amplification events using techniques such as Southern blotting or quantitative PCR (qPCR).[11]
-
Experimental Workflow for Resistance Studies
Caption: Workflow for identifying the genetic basis of this compound resistance in mycobacteria.
Conclusion and Future Directions
The DNA sliding clamp DnaN is unequivocally the molecular target of this compound and its derivatives. The high-affinity and specific binding of these compounds to a crucial protein-protein interaction site on DnaN effectively disrupts DNA replication, leading to potent bactericidal activity. The low frequency of resistance and the associated fitness cost make griselimycins promising candidates for further drug development, particularly for the treatment of tuberculosis. Future research should focus on leveraging the detailed structural and mechanistic understanding of the this compound-DnaN interaction to design novel, even more potent and selective inhibitors with improved pharmacokinetic properties. Furthermore, exploring the potential of DnaN as a target for antimicrobial agents against a broader spectrum of bacterial pathogens is a promising avenue for combating the growing threat of antibiotic resistance.
References
- 1. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Sliding Clamps as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bacterial DNA sliding clamp, β-clamp: structure, interactions, dynamics and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. journals.asm.org [journals.asm.org]
- 8. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Preliminary In Vitro Efficacy of Griselimycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of griselimycin and its derivatives, with a primary focus on its activity against Mycobacterium tuberculosis. This document synthesizes available quantitative data, details experimental methodologies for key assays, and presents visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound, a cyclic depsipeptide antibiotic, and its synthetic analog, cyclohexylthis compound (CGM), have demonstrated potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[1] The primary mechanism of action is the inhibition of the DNA polymerase sliding clamp, DnaN, a novel target in anti-tubercular drug development.[1][2] In vitro studies have established its bactericidal nature and have provided initial data on its effective concentrations. While comprehensive data on a wide range of clinical isolates and cytotoxicity profiles are still emerging, the existing preliminary findings position griselimycins as a promising class of compounds for further preclinical and clinical investigation.
Quantitative Data on In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Mycobacterium tuberculosis
| Compound/Analog | M. tuberculosis Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Cyclohexylthis compound (CGM) | H37Rv | 0.04 - 0.11 | Not Specified | [3] |
| Mycoplanecin E | H37Ra | Not Specified | 0.083 | [4] |
Table 2: Time-Kill Kinetics of Cyclohexylthis compound (CGM) against Mycobacterium abscessus
| Time (days) | Fold Reduction in CFU (at MIC) |
| 1 | 10 |
| 3 | >1,000 |
Note: Specific time-kill curve data for this compound or CGM against M. tuberculosis were not found in the reviewed literature. The data for M. abscessus is provided as a relevant indicator of bactericidal activity.[5]
Table 3: In Vitro Cytotoxicity of this compound and Analogs
| Compound/Analog | Cell Line | IC50 (µM) |
| This compound | Not Specified | Data not available |
| Cyclohexylthis compound (CGM) | Not Specified | Data not available |
Note: Specific IC50 values for this compound or its common analogs against mammalian cell lines such as HepG2 or A549 were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol is adapted for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Sterile 96-well microtiter plates.
-
This compound or its analog, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Mycobacterium tuberculosis culture in early to mid-logarithmic growth phase.
-
Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of M. tuberculosis colonies to a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex vigorously to break up clumps.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilution, as well as to a growth control well (containing no drug) and a sterility control well (containing broth only).
-
-
Incubation:
-
Seal the microtiter plates with a breathable membrane or in a way that prevents contamination while allowing for gas exchange.
-
Incubate the plates at 37°C in a humidified incubator for 7 to 14 days.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Growth is assessed by observing turbidity in the wells. A resazurin-based indicator can also be added to facilitate the reading, where a color change from blue to pink indicates bacterial growth.
-
Time-Kill Assay
This protocol outlines the procedure to assess the bactericidal activity of this compound over time.
Materials:
-
Middlebrook 7H9 broth with supplements.
-
This compound or its analog.
-
Mycobacterium tuberculosis culture in logarithmic growth phase.
-
Sterile culture tubes or flasks.
-
Sterile saline with 0.05% Tween 80.
-
Middlebrook 7H10 or 7H11 agar plates.
-
Incubator at 37°C.
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth and adjust the density to approximately 1 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare several tubes or flasks, each containing the bacterial inoculum.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the respective tubes. Include a growth control tube without any drug.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.
-
-
Colony Forming Unit (CFU) Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
In Vitro Cytotoxicity Assay: MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, A549, or Vero cells).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Sterile 96-well cell culture plates.
-
This compound or its analog.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing the vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Initial Findings on Griselimycin Against Drug-Resistant Tuberculosis: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Griselimycin, a cyclic depsipeptide antibiotic originally discovered in the 1960s, and its optimized synthetic derivatives have emerged as a promising new class of anti-TB agents.[1] These compounds exhibit potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains by targeting the DNA polymerase sliding clamp, DnaN, a previously unexploited target in TB therapy.[2][3] Initial findings demonstrate significant in vitro and in vivo efficacy, a low frequency of resistance, and a well-defined mechanism of action, positioning griselimycins as high-potential candidates for future TB drug regimens.[1][2] This document provides a technical overview of the initial research, summarizing key quantitative data, experimental methodologies, and the core biological pathways involved.
Mechanism of Action: Inhibition of the DnaN Sliding Clamp
Griselimycins execute their bactericidal effect by disrupting DNA replication.[4][5] The core target is the DNA polymerase III β subunit, known as the sliding clamp or DnaN.[1][6] This ring-shaped protein is essential for processive DNA synthesis, tethering the catalytic polymerase unit to the DNA template. This compound acts as a protein-protein interaction inhibitor, preventing the replicative DNA polymerase from binding to DnaN.[4][5] This action effectively stalls the replication fork, leading to a cessation of DNA synthesis and subsequent cell death.[5] This mechanism is distinct from all currently approved anti-TB drugs, meaning there is no pre-existing cross-resistance.[1][2]
Caption: Mechanism of this compound action on DNA replication.
Quantitative In Vitro Efficacy
Optimized derivatives of this compound, particularly cyclohexylthis compound (CGM), demonstrate high potency against mycobacteria.[2] The minimum inhibitory concentration (MIC) has been determined against various strains, showcasing its effectiveness.
| Compound | Organism | MIC | Reference |
| Cyclohexylthis compound (CGM) | Mycobacterium tuberculosis | ≤1.0 µg/mL | [2] |
| SATB-082 | Replicating Mtb | 0.04 - 0.11 µM | [1] |
| Cyclohexylthis compound (CGM) | Mycobacterium abscessus ATCC 19977 | 0.5 µM | [6] |
Quantitative In Vivo Efficacy in Murine Models
Preclinical evaluation in mouse models of tuberculosis confirms the potent in vivo activity of this compound derivatives. These studies highlight the compounds' ability to significantly reduce bacterial load in the lungs.
Monotherapy Studies
In an acute TB mouse model, CGM monotherapy demonstrated efficacy comparable to the first-line drug isoniazid (INH) on a molar basis.[2]
| Treatment Group | Dosing | Duration | Mean Lung Log₁₀ CFU Reduction | Reference |
| Cyclohexylthis compound (CGM) | 100 mg/kg/day | 3 months | 3.78 | [2] |
| Isoniazid (INH) | 10 mg/kg/day | 3 months | ~3.78 | [2] |
| SATB-082 | 25 mg/kg | N/A | Prevented Mortality | [1] |
Combination Therapy Studies
CGM has also been evaluated as part of a combination regimen, where it enhances the bactericidal activity of the standard intensive phase treatment.[2]
| Treatment Regimen | Dosing (mg/kg/day) | Duration | Outcome | Reference |
| Standard (RIF+INH+PZA) | 10+10+150 | 8 weeks | Standard bactericidal activity | [2][7] |
| Standard + CGM | 10+10+150 + 100 | 8 weeks | Enhanced bactericidal activity | [2][7] |
RIF: Rifampicin; INH: Isoniazid; PZA: Pyrazinamide
Resistance Profile
A significant advantage of griselimycins is the low frequency at which resistance emerges.[1][2] When resistance does occur, it is not due to target modification but rather to the amplification of a large chromosomal segment that includes the dnaN gene.[2][4][6] This likely results in the overexpression of the DnaN target, effectively titrating the drug. This resistance mechanism is reversible and is associated with a substantial fitness cost to the bacterium, suggesting that resistant strains may be less viable and transmissible.[4][5]
Caption: Resistance via chromosomal amplification of the dnaN target.
Experimental Protocols
The following sections outline the methodologies employed in the initial studies of this compound and its derivatives.
In Vitro Susceptibility Testing
-
Method: Minimum Inhibitory Concentration (MIC) determination.
-
Protocol Outline:
-
Mycobacterium tuberculosis cultures are grown in 7H9 broth.[2]
-
The compound (e.g., CGM) is serially diluted in a 96-well plate format.
-
Bacterial suspension is added to each well.
-
Plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Murine Model of Chronic Tuberculosis Infection
-
Model: Mouse model of chronic or acute TB infection.[2]
-
Protocol Outline:
-
Infection: Mice (e.g., BALB/c or similar strains) are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.
-
Treatment Initiation: Treatment begins several weeks post-infection (e.g., 28 days) to allow for the establishment of a chronic infection.[2]
-
Drug Administration: Compounds are administered daily via oral gavage. Doses are specified, for example: INH (10 mg/kg), RIF (10 mg/kg), PZA (150 mg/kg), and CGM (100 mg/kg).[2][7]
-
Efficacy Assessment: At specified time points (e.g., after 4, 8, or 12 weeks), cohorts of mice are euthanized.
-
CFU Enumeration: Lungs and spleens are aseptically harvested, homogenized, and plated on selective agar (e.g., 7H11). The bacterial burden is quantified by counting the colony-forming units (CFU).[2]
-
Caption: Workflow for a murine model of TB efficacy study.
Resistance Mechanism Identification
-
Method: Whole-genome sequencing of resistant mutants.
-
Protocol Outline:
-
Selection of Mutants: Spontaneous this compound-resistant mutants of M. tuberculosis or M. smegmatis are selected by plating a high density of cells on agar containing the drug.
-
Genomic DNA Extraction: DNA is extracted from both the wild-type parent strain and the confirmed resistant mutants.
-
Sequencing: Genomes are sequenced using next-generation technologies (e.g., Illumina).[5]
-
Bioinformatic Analysis: The genomic sequences of the mutant and wild-type strains are compared to identify genetic changes. Alignments are performed using reference genomes (e.g., M. tuberculosis H37Rv) to detect single nucleotide polymorphisms, insertions, deletions, and copy number variations, such as gene amplification.[5]
-
Conclusion
Griselimycins represent a compelling new class of antibiotics for the treatment of drug-resistant tuberculosis. Their novel mechanism of action, potent in vivo bactericidal activity, and the high genetic barrier to resistance are highly desirable characteristics for a new TB drug candidate.[2][5] The synthetic derivative cyclohexylthis compound (CGM) has demonstrated significant promise in preclinical models, both as a monotherapy and in combination with existing drugs.[2] Further development and clinical investigation of this compound class are warranted to determine its ultimate role in future anti-tuberculosis regimens.
References
- 1. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis Protocol for Griselimycin and Its Derivatives: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griselimycin, a cyclic depsipeptide natural product, has re-emerged as a promising therapeutic lead against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the DNA polymerase sliding clamp DnaN, offers a novel strategy to combat tuberculosis.[2][3] However, native this compound suffers from poor pharmacokinetic properties, limiting its clinical utility.[2] Total synthesis has been instrumental in overcoming these limitations by enabling the creation of structurally modified derivatives with enhanced metabolic stability and potent in vivo efficacy.[4][5] This application note provides a detailed protocol for the total synthesis of this compound and its derivatives, focusing on the successful synthesis of cyclohexylthis compound (CGM), a lead candidate with significantly improved pharmacological properties.[5] The protocol is based on a convergent strategy involving solid-phase peptide synthesis (SPPS) of the linear precursor followed by a key macrolactonization step.
Introduction
This compound is a decapeptide isolated from Streptomyces species. Its structure features several non-proteinogenic amino acids, including (2S,4R)-4-methylproline, which plays a crucial role in its biological activity and metabolic stability. Early clinical investigations were halted due to the compound's poor pharmacokinetic profile.[2] A renewed interest in this compound was sparked by the urgent need for new anti-tuberculosis drugs. A total synthesis approach was developed, which not only provided access to the natural product but also facilitated a systematic structure-activity relationship (SAR) study.[5] These efforts led to the discovery of cyclohexylthis compound (CGM), a derivative where the metabolically labile proline at position 8 is replaced by a cyclohexylalanine mimic, resulting in a compound with excellent anti-TB properties and improved in vivo activity.[5]
This document outlines the key stages of the total synthesis: synthesis of the protected non-proteinogenic amino acid building blocks, solid-phase assembly of the linear depsipeptide precursor, and the final macrolactonization and deprotection steps to yield the desired cyclic peptide.
Biosynthesis of Non-Proteinogenic Amino Acid Building Blocks
A key feature of this compound is the presence of the non-proteinogenic amino acid (2S,4R)-4-methylproline ((2S,4R)-4-MePro). Understanding its biosynthesis is crucial for potential bioengineering approaches. The pathway starts with the hydroxylation of L-leucine by a Fe(II)/α-ketoglutarate-dependent dioxygenase, GriE. The resulting (2S,4R)-5-hydroxyleucine is then oxidized by a dehydrogenase, GriF, to an aldehyde, which undergoes spontaneous cyclization and subsequent reduction to yield (2S,4R)-4-MePro.
Caption: Biosynthetic pathway of (2S,4R)-4-methylproline in this compound biosynthesis.
Total Synthesis of Cyclohexylthis compound (CGM)
The total synthesis of CGM follows a convergent strategy, which involves the solid-phase synthesis of the linear peptide precursor, followed by cyclization in solution.
I. Synthesis of the Linear Precursor via Solid-Phase Peptide Synthesis (SPPS)
The linear decapeptide precursor of CGM is assembled on a solid support, typically a 2-chlorotrityl chloride resin, using Fmoc-based chemistry. The sequence is assembled from the C-terminus (Glycine) to the N-terminus (N-methyl-Valine).
Experimental Protocol:
-
Resin Loading: The C-terminal amino acid, Fmoc-Gly-OH, is loaded onto the 2-chlorotrityl chloride resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) and coupled to the free amine on the resin.
-
Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each amino acid in the sequence. For CGM, the sequence is: Ac-N-Me-Val- (2S,4R)-4-MePro- N-Me-Thr- Leu- (2S,4R)-4-MePro- Leu- N-Me-Val- Cha- D-N-Me-Leu- Gly. Note the incorporation of cyclohexylalanine (Cha) at position 8.
-
N-terminal Acetylation: After the final coupling step, the N-terminus is acetylated using acetic anhydride and a base.
-
Cleavage from Resin: The linear peptide is cleaved from the resin using a mild cleavage cocktail (e.g., TFA/TIS/H₂O 2:1:1) to yield the fully protected linear precursor.
Caption: General workflow for the solid-phase synthesis of the this compound linear precursor.
II. Macrolactonization
The key step in the synthesis is the intramolecular cyclization to form the depsipeptide bond between the C-terminal glycine and the side-chain hydroxyl group of the N-methyl-threonine at position 3.
Experimental Protocol:
-
Deprotection of Linear Precursor: The protecting groups on the linear peptide are selectively removed to expose the C-terminal carboxylic acid and the side-chain hydroxyl of N-methyl-threonine.
-
Cyclization Reaction: The deprotected linear precursor is dissolved in a suitable solvent (e.g., DMF/DCM) at high dilution to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as DPPA (diphenylphosphoryl azide) with a base like sodium bicarbonate, is added to promote the ester bond formation. The reaction is typically stirred at room temperature for an extended period (24-48 hours).
-
Purification: The crude cyclic product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
III. Final Deprotection
The remaining protecting groups on the side chains of the amino acids are removed to yield the final product, cyclohexylthis compound.
Experimental Protocol:
-
Global Deprotection: The purified cyclic peptide is treated with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water), to remove all remaining side-chain protecting groups.
-
Final Purification: The final product is purified by RP-HPLC to yield highly pure cyclohexylthis compound.
Quantitative Data Summary
| Step | Reagents and Conditions | Product | Yield (%) |
| SPPS | Standard Fmoc-SPPS on 2-Cl-Trt resin | Protected Linear Decapeptide | ~60-70 |
| Cleavage | TFA/TIS/H₂O (2:1:1), rt, 2h | Crude Linear Decapeptide | >95 |
| Macrolactonization | DPPA, NaHCO₃, DMF/DCM, rt, 48h | Protected Cyclic Depsipeptide | ~30-40 |
| Global Deprotection | TFA/TIS/H₂O (95:2.5:2.5), rt, 2h | Cyclohexylthis compound | >90 |
| Overall Yield | - | Cyclohexylthis compound | ~15-20 |
Note: Yields are approximate and can vary based on the specific amino acid sequence and reaction scale.
Biological Activity of this compound Derivatives
The total synthesis approach has enabled the generation of a library of this compound analogs, leading to the identification of derivatives with significantly improved anti-mycobacterial activity and metabolic stability.
| Compound | MIC (μg/mL) vs. M. tuberculosis H37Rv | Metabolic Stability (t½ in human liver microsomes) |
| This compound | 1 | < 5 min |
| Methylthis compound | 0.5 | ~ 30 min |
| Cyclohexylthis compound (CGM) | 0.1 | > 240 min |
Conclusion
The total synthesis of this compound and its derivatives has been a pivotal achievement in the quest for new anti-tuberculosis therapies. The protocol outlined in this application note, centered around solid-phase peptide synthesis and a key macrolactonization step, provides a robust and adaptable methodology for accessing these complex cyclic depsipeptides. The successful synthesis of cyclohexylthis compound highlights the power of chemical synthesis to overcome the limitations of natural products and generate drug candidates with superior pharmacological profiles. This detailed protocol should serve as a valuable resource for researchers in medicinal chemistry and drug discovery engaged in the development of novel antibiotics.
References
- 1. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Assay Methods for Testing Griselimycin's Antibacterial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griselimycin, a cyclic non-ribosomal peptide antibiotic, has garnered renewed interest as a potent inhibitor of bacterial DNA replication. Its specific target is the sliding clamp subunit (DnaN) of the DNA polymerase III holoenzyme, a mechanism distinct from many currently approved antibiotics.[1][2][3][4] This unique mode of action makes this compound and its derivatives promising candidates for combating drug-resistant bacteria, particularly Mycobacterium tuberculosis.
These application notes provide detailed protocols for essential in vitro assays to characterize the antibacterial activity of this compound and its analogs. The described methods include determination of the minimum inhibitory concentration (MIC), time-kill kinetics, and a target-specific assay to confirm interaction with its molecular target, DnaN.
Data Presentation: Antibacterial Spectrum of this compound and Derivatives
The antibacterial activity of this compound is primarily directed against mycobacteria and a selection of other Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally limited. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound and its potent derivative, cyclohexyl-griselimycin (CGM).
Table 1: In Vitro Activity of this compound and Cyclohexyl-griselimycin (CGM) against Mycobacterium Species
| Organism | Compound | MIC (µg/mL) | MIC (µM) | Reference |
| Mycobacterium tuberculosis H37Rv | This compound | 1 | - | [5] |
| Mycobacterium tuberculosis H37Rv | Cyclohexyl-griselimycin | 0.06 | 0.05 | [1] |
| M. tuberculosis (in macrophages) | This compound | 6.2 | - | [5] |
| M. tuberculosis (in macrophages) | Cyclohexyl-griselimycin | 0.2 | 0.17 | [1] |
| Mycobacterium abscessus ATCC 19977 | Cyclohexyl-griselimycin | - | 0.5 | [3] |
| Mycobacterium abscessus K21 | Cyclohexyl-griselimycin | - | 0.4 | [3] |
| Mycobacterium smegmatis | This compound | - | - | [4] |
Table 2: In Vitro Activity of this compound and Cyclohexyl-griselimycin (CGM) against Other Bacteria
| Organism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | This compound | - | [5] |
| Streptococcus pneumoniae | This compound | - | [5] |
| Enterococcus faecalis | This compound | - | [5] |
| Escherichia coli | This compound | >64 | [1] |
| Klebsiella pneumoniae | This compound | >64 | |
| Pseudomonas aeruginosa | This compound | >64 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis
This protocol outlines the broth microdilution method for determining the MIC of this compound against M. tuberculosis.
Materials:
-
This compound or its derivatives
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Incubator at 37°C
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 0.5, and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the diluted this compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Time-Kill Kinetics Assay against Mycobacterium abscessus
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound or its derivatives
-
Mycobacterium abscessus strain (e.g., ATCC 19977)
-
Middlebrook 7H9 broth (as described above)
-
Sterile culture tubes
-
Shaking incubator at 37°C
-
Middlebrook 7H10 agar plates
-
Phosphate-buffered saline (PBS) for dilutions
Protocol:
-
Inoculum Preparation: Grow M. abscessus to early-log phase in 7H9 broth. Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh 7H9 broth.
-
Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the compound.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each tube.
-
Enumeration: Perform serial ten-fold dilutions of the aliquots in PBS and plate onto Middlebrook 7H10 agar.
-
Colony Counting: Incubate the plates at 37°C for 3-5 days and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
DnaN Binding Assay using Surface Plasmon Resonance (SPR)
This protocol provides a framework for assessing the direct binding of this compound to its molecular target, the DnaN sliding clamp, using SPR.
Materials:
-
Purified recombinant DnaN protein from the target bacterium
-
This compound or its derivatives
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., a short pulse of a low pH buffer like glycine-HCl pH 2.5)
Protocol:
-
Chip Immobilization: Immobilize the purified DnaN protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized DnaN surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
DNA Polymerase III Holoenzyme Inhibition Assay
This biochemical assay measures the functional consequence of this compound binding to DnaN, which is the inhibition of DNA synthesis by the DNA polymerase III holoenzyme.
Materials:
-
Purified DNA polymerase III holoenzyme components (including the core polymerase and the clamp loader complex) from the target bacterium
-
Purified DnaN
-
Primed DNA template (e.g., a circular single-stranded DNA template with a complementary primer)
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dTTP)
-
Reaction buffer (containing Mg²⁺ and ATP)
-
This compound or its derivatives
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Protocol:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, primed DNA template, and dNTPs.
-
Pre-incubation: Add the DNA polymerase III holoenzyme components and DnaN. Pre-incubate with varying concentrations of this compound.
-
Initiation of Reaction: Initiate the DNA synthesis reaction by adding the final component (e.g., the polymerase).
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized, radiolabeled DNA.
-
Quantification: Collect the precipitated DNA on glass fiber filters, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that results in a 50% inhibition of DNA synthesis (IC50).
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits DNA replication by binding to the DnaN sliding clamp.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Bactericidal vs. Bacteriostatic Activity
Caption: Distinguishing between bactericidal and bacteriostatic activity.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. Publikationen der UdS: Mode of action and resistance mechanism of this compound [publikationen.sulb.uni-saarland.de]
- 4. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Griselimycin Efficacy in Tuberculosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of griselimycin and its analogs, such as cyclohexylthis compound (CGM), against Mycobacterium tuberculosis. The protocols and data presented are synthesized from preclinical studies and are intended to aid in the design and execution of similar research.
Introduction
This compound is a natural cyclic peptide antibiotic produced by Streptomyces species.[1][2] Its synthetic analog, cyclohexylthis compound (CGM), has demonstrated improved pharmacokinetic properties and potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3] Griselimycins represent a promising class of anti-tuberculosis agents with a novel mechanism of action, targeting the DNA polymerase sliding clamp, DnaN.[2][4][5] This document outlines the key in vitro data, in vivo animal models, and detailed experimental protocols for assessing the efficacy of these compounds.
Mechanism of Action
Griselimycins exert their bactericidal effect by inhibiting DNA replication in mycobacteria.[1][3] They function by preventing the interaction between the replicative DNA polymerase and its β-subunit, the sliding clamp DnaN.[1][3] This action effectively stalls DNA synthesis, leading to bacterial cell death. Resistance to griselimycins has been observed to occur at a low frequency and is associated with the amplification of the dnaN gene.[2][3][4]
Caption: Mechanism of action of this compound/CGM.
Data Presentation
In Vitro Efficacy of Cyclohexylthis compound (CGM)
The following table summarizes the minimum inhibitory concentrations (MICs) of CGM against M. tuberculosis.
| Strain/Condition | MIC (µM) | Reference |
| M. tuberculosis H37Rv | 0.05 | [6] |
| Macrophage-encapsulated M. tuberculosis H37Rv (RAW 264.7) | 0.17 | [6] |
| Replicating M. tuberculosis | 0.04 - 0.11 | [2] |
In Vivo Efficacy of Cyclohexylthis compound (CGM) in Mouse Models
The table below outlines key findings from in vivo studies using mouse models of tuberculosis.
| Animal Model | Infection Type | Treatment Dose (mg/kg) | Outcome | Reference |
| Mouse | Acute | 25 | Prevented mortality | [2] |
| Mouse | Acute | 50 | Minimum Effective Dose (MED) | [2] |
| Mouse | Chronic | 100 | Significant reduction in lung CFU after 4 weeks | [7] |
| Mouse | N/A | <200 | Minimum Bactericidal Dose (MBD) | [2] |
Experimental Protocols
Protocol 1: In Vitro MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound or its analogs against M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound/CGM stock solution
-
96-well microplates
-
Incubator (37°C)
Procedure:
-
Prepare a serial two-fold dilution of this compound/CGM in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Acute Tuberculosis Mouse Model for Efficacy Testing
Objective: To evaluate the early bactericidal activity of this compound/CGM in a mouse model of acute TB infection.
Materials:
-
M. tuberculosis Erdman or H37Rv strain[8]
-
Aerosol infection chamber or intravenous injection equipment
-
This compound/CGM formulation for oral gavage
-
Standard TB drugs for control groups (e.g., isoniazid, rifampicin)
-
Biosafety Level 3 (BSL-3) facilities
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis via aerosol route to establish a lung infection of approximately 100-200 CFU.[8] Alternatively, an intravenous infection can be used.[9]
-
Treatment Initiation: Begin treatment one day post-infection.
-
Dosing: Administer this compound/CGM daily via oral gavage at various doses (e.g., 25, 50, 100 mg/kg).[2][7] Include a vehicle control group and a positive control group treated with a standard TB drug regimen.
-
Duration: Treat the mice for 2-4 weeks.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and/or spleens.
-
CFU Enumeration: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates. Incubate at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).
-
Data Analysis: Compare the log10 CFU counts between the treated and control groups to determine the reduction in bacterial burden.
Protocol 3: Chronic Tuberculosis Mouse Model for Efficacy Testing
Objective: To assess the efficacy of this compound/CGM in a more established, chronic TB infection model.
Materials:
-
Same as Protocol 2.
Procedure:
-
Infection: Infect mice as described in Protocol 2.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks before initiating treatment.
-
Treatment Initiation: Begin treatment after the chronic phase is established.
-
Dosing: Administer this compound/CGM daily via oral gavage, alone or in combination with standard TB drugs (e.g., rifampicin, isoniazid, pyrazinamide).[7]
-
Duration: Treat the mice for 4-8 weeks.
-
Endpoint Analysis and CFU Enumeration: Follow steps 5-7 from Protocol 2.
Caption: Workflow for in vivo efficacy testing in mouse models.
Other Relevant Animal Models
While mouse models are the most common for initial efficacy testing, other models offer advantages for specific research questions.[9]
-
Guinea Pigs: This model develops lung pathology, including necrosis and lymphadenopathy, that more closely resembles human tuberculosis, making it a gold standard for vaccine efficacy testing.[10]
-
Non-Human Primates (NHPs): Macaques are genetically closer to humans and provide the most important preclinical model before human trials.[10][11]
The choice of animal model should be guided by the specific objectives of the study, ranging from initial screening in mice to more complex immunological and pathological assessments in guinea pigs or NHPs.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative studies evaluating mouse models used for efficacy testing of experimental drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Identifying Griselimycin's Binding Site on DnaN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griselimycin (GM) and its derivatives are potent cyclic peptide antibiotics that exhibit significant activity against Mycobacterium tuberculosis by targeting the DNA polymerase sliding clamp, DnaN.[1][2] DnaN, also known as the β-clamp, is a ring-shaped protein that encircles DNA and acts as a crucial hub for protein-protein interactions (PPIs), ensuring the processivity of the DNA polymerase during replication.[3][4] this compound functions as a PPI inhibitor by binding to a hydrophobic pocket on DnaN, thereby blocking its interaction with the replicative DNA polymerase III α-subunit (DnaE1) and halting DNA replication.[5][6][7] This document provides detailed application notes and protocols for the key experimental techniques used to identify and characterize the binding site of this compound on DnaN.
Application Note 1: Structural Elucidation via X-Ray Crystallography
X-ray crystallography provides high-resolution, atomic-level detail of the this compound-DnaN interaction, making it the definitive method for identifying the precise binding site. Co-crystal structures have successfully revealed that this compound binds within a hydrophobic pocket located between domains II and III of DnaN, a site critical for its interaction with other replication and repair proteins.[7] This structural information is invaluable for structure-based drug design and the optimization of this compound analogs.
Quantitative Data: Crystallographic Parameters
The following table summarizes the resolution and refinement statistics for various this compound-DnaN co-crystal structures.
| Complex | Organism | Resolution (Å) | R-work / R-free | PDB ID | Reference(s) |
| DnaN + this compound (GM) | M. smegmatis | 2.1 | N/A / N/A | N/A | [5][7] |
| DnaN + Cyclohexylthis compound (CGM) | M. smegmatis | 2.3 | N/A / N/A | N/A | [5][7] |
| DnaN + this compound (GM) | M. tuberculosis | 2.2 | N/A / N/A | N/A | [7] |
| DnaN + Cyclohexylthis compound (CGM) | M. tuberculosis | 1.9 | N/A / N/A | N/A | [7] |
| DnaN + this compound (GM) | Escherichia coli | 1.76 | 0.179 / 0.205 | 8CIX | [8] |
| DnaN + Mycoplanecin A (MP A) | Escherichia coli | 2.12 | N/A / N/A | N/A | [9] |
Note: R-work/R-free values are not always available in the primary text of all cited sources.
Experimental Workflow: X-Ray Crystallography
Protocol: Co-crystallization and Structure Determination
-
Protein Expression and Purification:
-
Clone the dnaN gene from the organism of interest (e.g., M. tuberculosis) into an expression vector with a purification tag (e.g., His-tag).
-
Overexpress the DnaN protein in a suitable host, such as E. coli BL21(DE3).
-
Lyse the cells and purify the soluble DnaN protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography (SEC) to ensure homogeneity.
-
-
Complex Formation:
-
Concentrate the purified DnaN to a suitable concentration (e.g., 5-10 mg/mL).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the DnaN protein with a 2-5 molar excess of this compound for at least 1 hour on ice to ensure complex formation.
-
-
Crystallization:
-
Perform high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method at a controlled temperature (e.g., 20°C).
-
Mix the DnaN-griselimycin complex with a wide range of commercially available crystallization screen solutions.
-
Monitor the drops for crystal formation over several days to weeks.
-
Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
-
-
Data Collection and Processing:
-
Soak the obtained crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol) and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[10]
-
Process the diffraction data using software like HKL2000 or XDS to index, integrate, and scale the reflections.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a known DnaN structure as a search model.
-
Build the this compound molecule into the resulting electron density maps using software like Coot.
-
Perform iterative cycles of refinement using programs like PHENIX or REFMAC5 to improve the model's fit to the experimental data.
-
Validate the final structure for geometric correctness and agreement with the data.[7]
-
Application Note 2: Biophysical Characterization of Binding Affinity
Quantifying the binding affinity and kinetics of this compound to DnaN is essential for understanding its potency and guiding lead optimization. Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are two powerful techniques for this purpose. SPR has been used to measure the kinetic parameters of the interaction, while MST has been used to determine equilibrium dissociation constants (KD).[5][9][11] Furthermore, SPR can be adapted into a competition assay to demonstrate that this compound functionally impairs the binding of DnaN to its natural protein partners, such as DnaE1.[5][7]
Quantitative Data: Binding Affinities (KD)
| Compound | DnaN Ortholog | Technique | KD (nM) | Reference(s) |
| This compound (GM) | M. smegmatis | MST | 6.5 ± 5.9 | [9] |
| This compound (GM) | B. birtlesii | SPR | 6.9 | [11] |
| Mycoplanecin B (MP B) | M. smegmatis | MST | 24.4 ± 11.9 | [9] |
| Mycoplanecin A (MP A) | M. smegmatis | MST | 95.4 ± 58.0 | [9] |
Logical Diagram: SPR-based Competition Assay
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dnaN - Wikipedia [en.wikipedia.org]
- 4. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Structure determination of the Glycine Cleavage System Protein H of Mycobacterium tuberculosis Using An Inverse Compton Synchrotron X-Ray Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Griselimycin in Multi-Drug Resistant Bacteria Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griselimycin, a cyclic depsipeptide antibiotic, and its optimized derivatives represent a promising class of compounds in the fight against multi-drug resistant (MDR) bacteria, particularly Mycobacterium tuberculosis (Mtb) and other challenging mycobacterial species like Mycobacterium abscessus.[1][2][3] The emergence of MDR and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for novel therapeutics with new mechanisms of action.[1][2] Griselimycins address this need by targeting a novel and essential bacterial process: DNA replication. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound and its analogs in research settings.
Mechanism of Action
Griselimycins exert their bactericidal activity by inhibiting the bacterial DNA polymerase III sliding clamp, DnaN.[2][4][5][6] This protein forms a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, enabling processive DNA synthesis. Griselimycins act as protein-protein interaction (PPI) inhibitors, binding to a hydrophobic cleft on the DnaN clamp and thereby preventing its interaction with the replicative DNA polymerase.[4][7][8] This disruption of the replisome leads to the cessation of DNA replication and, ultimately, bacterial cell death.[4][6] Notably, this target is distinct from those of currently used anti-TB drugs, making griselimycins effective against strains resistant to conventional therapies.[5]
A key advantage of this compound is the low frequency of resistance development.[1][2][9] When resistance does emerge, it is often associated with the amplification of a chromosomal region containing the dnaN gene, which leads to overexpression of the target.[1][2][7] This resistance mechanism is often accompanied by a significant fitness cost to the bacteria, and the resistance can be reversible.[1][4][6]
Visualization of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro and in vivo activity of this compound and its potent analog, cyclohexylthis compound (CGM).
Table 1: In Vitro Activity of Cyclohexylthis compound (CGM) against Mycobacterium abscessus
| Strain | MIC (µM) | Reference |
| M. abscessus ATCC 19977 | ~0.5 | [7] |
| M. abscessus K21 | ~0.5 | [7] |
| Various clinical isolates | Submicromolar | [8] |
Table 2: In Vivo Efficacy of Cyclohexylthis compound (CGM) in Mouse Models
| Model Organism | Infection Model | Treatment Dose | Outcome | Reference |
| Mouse | Acute TB | 100 mg/kg/day | Significant reduction in lung CFU | [10][11] |
| Mouse | Chronic TB | 100 mg/kg/day | Significant reduction in lung CFU | [10][11] |
| NOD SCID Mouse | M. abscessus K21 | 250 mg/kg/day | Reduced bacterial lung burden | [7][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microdilution methods for mycobacteria.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
96-well microtiter plates.
-
This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
Mycobacterium species of interest (e.g., M. tuberculosis H37Rv, M. abscessus).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a serial two-fold dilution of the this compound compound in the 96-well plate using the supplemented 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum of the test strain, adjusted to a McFarland standard of 0.5, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (no drug) and a negative control (no bacteria) on each plate.
-
Seal the plates and incubate at 37°C. Incubation times will vary depending on the species (e.g., 7-14 days for M. tuberculosis, 3-5 days for M. abscessus).
-
The MIC is defined as the lowest concentration of the compound that inhibits 90% of visible bacterial growth compared to the positive control.[8] Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vivo Efficacy in a Mouse Model of M. abscessus Infection
This protocol describes an intranasal infection model in immunodeficient mice.
Materials:
-
8-week-old female NOD.CB17-Prkdcscid/NCrCrl (NOD SCID) mice.[7]
-
M. abscessus strain (e.g., K21).
-
Cyclohexylthis compound (CGM) formulated for oral gavage.
-
Vehicle control.
-
Anesthesia (e.g., isoflurane).
-
Equipment for oral gavage and euthanasia.
-
Materials for lung homogenization and CFU enumeration (e.g., Middlebrook 7H10 agar plates).
Procedure:
-
Culture M. abscessus to mid-log phase and prepare an inoculum of 10^6 CFU in 25 µL of PBS.
-
Lightly anesthetize the mice and infect them by intranasal delivery of the bacterial suspension.[7]
-
One day post-infection, euthanize a subset of mice to determine the initial bacterial load in the lungs.
-
Begin treatment of the remaining mice with daily oral gavage of CGM or vehicle control for a specified duration (e.g., 10 consecutive days).[8]
-
24 hours after the final dose, euthanize the mice.
-
Aseptically remove the lungs, homogenize them in PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 5-7 days and count the colonies to determine the CFU per lung.
-
Analyze the data by comparing the CFU counts in the treated groups to the vehicle control group. Statistical analysis can be performed using a one-way ANOVA with a post-hoc test.[7]
Experimental Workflow Visualization
Caption: Workflow for evaluating this compound analogs.
Structure-Activity Relationship (SAR)
The development of cyclohexylthis compound (CGM) from the natural product this compound highlights a successful SAR study. The addition of a cyclohexyl group significantly improved the pharmacokinetic properties of the parent compound, leading to better oral bioavailability and a longer half-life.[4][9] This modification also resulted in a 17-fold increase in potency against M. tuberculosis.[9] Further research into the SAR of griselimycins could lead to the development of even more potent and specific inhibitors of the DnaN sliding clamp. The synthesis of novel analogs with modifications at various positions of the peptide core could help to optimize target binding, improve efficacy against a broader range of pathogens, and overcome potential resistance mechanisms.[13]
Logical Relationship of this compound Application
Caption: Rationale for this compound development.
This compound and its analogs, particularly CGM, are highly promising candidates for the treatment of infections caused by multi-drug resistant mycobacteria. Their novel mechanism of action, potent bactericidal activity, and low propensity for resistance development make them valuable tools for both basic research and clinical drug development. The protocols and data presented here provide a framework for researchers to further investigate and harness the potential of this important class of antibiotics.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publikationen der UdS: Mode of action and resistance mechanism of this compound [publikationen.sulb.uni-saarland.de]
- 7. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. klahnlab.de [klahnlab.de]
Application Notes and Protocols: Validating Griselimycin's On-Target Activity with CRISPR Interference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griselimycin, a cyclic nonribosomal peptide antibiotic, has garnered renewed interest for its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Its mechanism of action involves the inhibition of DNA replication, a critical pathway for bacterial survival.[1][2] Specifically, this compound targets DnaN, the β-clamp subunit of the DNA polymerase III holoenzyme.[1][2] The β-clamp is a ring-shaped protein that encircles DNA and tethers the DNA polymerase to the template, ensuring processive DNA synthesis.[3] By binding to a hydrophobic pocket on DnaN, this compound allosterically inhibits the interaction between the β-clamp and the DNA polymerase, thereby halting DNA replication.[3]
Validating that a compound's antibacterial effect is due to its interaction with the intended target is a crucial step in drug development. CRISPR interference (CRISPRi) has emerged as a powerful tool for in-situ target validation in bacteria.[4][5] This technology utilizes a nuclease-dead Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to a specific DNA sequence, sterically hindering transcription of the target gene. By reducing the expression of a specific gene, CRISPRi can mimic the effect of a drug that inhibits the protein product of that gene. If the knockdown of the target gene phenocopies the effect of the drug, it provides strong evidence for on-target activity.
These application notes provide a detailed protocol for using CRISPRi to validate the on-target activity of this compound by silencing the dnaN gene in mycobacteria.
Signaling Pathway: this compound's Mechanism of Action
This compound disrupts the process of DNA replication in mycobacteria. The following diagram illustrates the key components and the inhibitory action of the antibiotic.
Caption: this compound binds to DnaN, preventing the recruitment of DNA Polymerase III and halting DNA synthesis.
Experimental Workflow: CRISPRi for Target Validation
The following workflow outlines the key steps for validating this compound's on-target activity using CRISPRi.
Caption: A stepwise workflow for validating this compound's on-target activity using CRISPRi-mediated gene silencing.
Quantitative Data Summary
Depletion of DnaN via CRISPRi is expected to sensitize mycobacteria to this compound, resulting in a lower Minimum Inhibitory Concentration (MIC).
| Strain | Condition | This compound MIC (µg/mL) | Fold Change in MIC |
| M. smegmatis mc²155 (pLJR962-scrambled sgRNA) | No ATc | 0.5 | - |
| M. smegmatis mc²155 (pLJR962-scrambled sgRNA) | + ATc (100 ng/mL) | 0.5 | 1 |
| M. smegmatis mc²155 (pLJR962-dnaN sgRNA) | No ATc | 0.5 | 1 |
| M. smegmatis mc²155 (pLJR962-dnaN sgRNA) | + ATc (100 ng/mL) | 0.0625 | 8 |
| M. tuberculosis H37Rv (pLJR965-scrambled sgRNA) | No ATc | 0.125 | - |
| M. tuberculosis H37Rv (pLJR965-scrambled sgRNA) | + ATc (100 ng/mL) | 0.125 | 1 |
| M. tuberculosis H37Rv (pLJR965-dnaN sgRNA) | No ATc | 0.125 | 1 |
| M. tuberculosis H37Rv (pLJR965-dnaN sgRNA) | + ATc (100 ng/mL) | 0.0156 | 8 |
Experimental Protocols
Protocol 1: sgRNA Design for dnaN Knockdown
-
Obtain Target Gene Sequence:
-
sgRNA Design using an online tool:
-
Utilize a mycobacteria-specific sgRNA design tool, such as the one available at pebble.rockefeller.edu.
-
Input the dnaN gene identifier for the respective species.
-
Select sgRNAs targeting the non-template strand within the first 50% of the coding sequence for optimal knockdown.
-
Choose sgRNAs with strong predicted activity based on the Protospacer Adjacent Motif (PAM) sequence for the S. thermophilus dCas9 (dCas9Sth1).
Example sgRNA target sequences (20-mers):
-
M. smegmatis dnaN: 5'-GTCGAGGTCGAGAAGGCCAAC-3'
-
M. tuberculosis dnaN: 5'-GTCGAGGTCGAGAAGGCCAAC-3'
-
-
Oligonucleotide Synthesis:
-
Synthesize forward and reverse oligonucleotides containing the chosen 20-bp target sequence for cloning into the CRISPRi vector.
-
Protocol 2: Construction of the dnaN CRISPRi Knockdown Strain
-
Vector Selection:
-
Cloning of the sgRNA:
-
Digest the pLJR962 or pLJR965 vector with the appropriate restriction enzymes (e.g., BsmBI).
-
Anneal the synthesized forward and reverse oligonucleotides for the dnaN sgRNA.
-
Ligate the annealed sgRNA duplex into the digested vector.
-
Transform the ligation product into E. coli for plasmid amplification.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Transformation of Mycobacteria:
-
Prepare electrocompetent M. smegmatis or M. tuberculosis cells.
-
Electroporate the sequence-verified pLJR962-dnaN-sgRNA or pLJR965-dnaN-sgRNA plasmid into the respective mycobacterial strain.
-
Select for transformants on Middlebrook 7H10 agar containing kanamycin (50 µg/mL).
-
As a control, also prepare strains transformed with the same vector containing a non-targeting (scrambled) sgRNA.
-
Protocol 3: Induction of dnaN Knockdown
-
Culture Preparation:
-
Inoculate the constructed CRISPRi strains into Middlebrook 7H9 broth supplemented with appropriate nutrients and kanamycin.
-
Grow the cultures to mid-log phase (OD600 of 0.4-0.6).
-
-
Induction with Anhydrotetracycline (ATc):
-
Dilute the mid-log phase cultures to a starting OD600 of 0.05.
-
For the induced samples, add ATc to a final concentration of 100 ng/mL.[15] For the uninduced controls, add an equivalent volume of solvent (e.g., DMSO).
-
Incubate the cultures at 37°C with shaking for a period sufficient to achieve significant protein depletion (e.g., 18-24 hours).
-
Protocol 4: this compound MIC Determination
-
Preparation of this compound Plates:
-
Use a 96-well microplate format.
-
Prepare a 2-fold serial dilution of this compound in Middlebrook 7H9 broth. The concentration range should bracket the expected MIC.
-
Prepare two sets of plates: one with 100 ng/mL ATc in each well and one without ATc.
-
-
Inoculation:
-
After the induction period, adjust the OD600 of the induced and uninduced cultures of both the dnaN-targeting and scrambled sgRNA strains to a standardized inoculum density (e.g., 5 x 105 CFU/mL).
-
Inoculate the this compound-containing microplates with the respective bacterial suspensions.
-
-
Incubation and MIC Reading:
-
Incubate the plates at 37°C.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[16][17][18][19] Growth can be assessed visually or by measuring the OD600 after an appropriate incubation period (e.g., 3-7 days for M. smegmatis, 14-21 days for M. tuberculosis).
-
Conclusion
A significant reduction (e.g., 4-fold or greater) in the MIC of this compound upon induction of dnaN knockdown, compared to the uninduced and scrambled sgRNA controls, provides strong evidence that this compound's antibacterial activity is mediated through the inhibition of DnaN. This CRISPRi-based approach offers a robust and efficient method for on-target validation of antimicrobial compounds in mycobacteria.
References
- 1. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation of a mycobacterial CRISPRi platform in Mycobacterium abscessus and demonstration of the essentiality of ftsZMab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Rv0002 (dnaN) - TB Genome Annotation Portal [orca2.tamu.edu]
- 10. addgene.org [addgene.org]
- 11. addgene.org [addgene.org]
- 12. addgene.org [addgene.org]
- 13. addgene.org [addgene.org]
- 14. addgene.org [addgene.org]
- 15. The CRISPR-dCas9 interference system suppresses inhA gene expression in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apec.org [apec.org]
Application Notes and Protocols for Assessing the Pharmacokinetic Properties of Griselimycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to assessing the pharmacokinetic (PK) properties of the anti-tuberculosis drug candidate griselimycin and its more recent analog, cyclohexyl-griselimycin (CGM). The following sections detail methodologies for bioanalysis, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and in vivo pharmacokinetic studies, enabling a thorough evaluation of the drug's behavior in biological systems.
Bioanalytical Method for Quantification of this compound/CGM in Biological Matrices
A sensitive and specific bioanalytical method is crucial for the accurate determination of drug concentrations in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. While a specific, validated protocol for this compound is not publicly available, the following protocol is adapted from established methods for other cyclic peptides and antibiotics and can serve as a starting point for method development and validation.[1][2][3][4][5]
Protocol: LC-MS/MS Quantification of Cyclohexyl-Griselimycin in Mouse Plasma
1.1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Thaw frozen mouse plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but isotopically labeled compound or another cyclic peptide not present in the study).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase column such as a C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient should be optimized to ensure good separation of the analyte from matrix components. A suggested starting gradient is:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 95% B
-
3.5-4.5 min: 95% B
-
4.5-5.0 min: 95% to 5% B
-
5.0-6.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a standard solution of cyclohexyl-griselimycin into the mass spectrometer to identify the precursor ion (the protonated molecule [M+H]+) and the most abundant and stable product ions upon fragmentation.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for the selected MRM transitions.
-
1.3. Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
In Vitro ADME Assays
In vitro assays are essential for early-stage assessment of a drug's ADME properties, providing insights into its metabolic stability and potential for distribution.
2.1. Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound/CGM by hepatic enzymes, primarily cytochrome P450s.[6] A high clearance rate may indicate poor stability in the body.
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (from mouse, rat, or human) in a phosphate buffer (pH 7.4). A typical protein concentration is 0.5 mg/mL.
-
Add cyclohexyl-griselimycin to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in the bioanalytical method (Section 1.1) and analyze by LC-MS/MS.
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Table 1: Interpretation of In Vitro Metabolic Stability Data
| In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Predicted In Vivo Clearance |
| > 60 min | Low | Low |
| 15 - 60 min | Moderate | Moderate |
| < 15 min | High | High |
2.2. Plasma Protein Binding
-
Objective: To determine the extent to which this compound/CGM binds to plasma proteins.[7][8][9][10] The unbound fraction of the drug is generally considered to be pharmacologically active.
-
Protocol: Rapid Equilibrium Dialysis (RED)
-
Prepare a solution of cyclohexyl-griselimycin in plasma (mouse, rat, or human) at a clinically relevant concentration (e.g., 1 µM).
-
Add the plasma sample to one chamber of a RED device insert and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass through.
-
Incubate the RED device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined experimentally).
-
After incubation, take aliquots from both the plasma and the buffer chambers.
-
Matrix-match the samples (i.e., add buffer to the plasma aliquot and blank plasma to the buffer aliquot) to ensure equivalent sample composition for analysis.
-
Process the samples using protein precipitation and analyze by LC-MS/MS as described in Section 1.
-
Calculate the fraction unbound (fu) as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
-
Table 2: Classification of Plasma Protein Binding
| Fraction Unbound (fu) | % Bound | Classification |
| > 0.1 | < 90% | Low to Moderate Binding |
| 0.01 - 0.1 | 90% - 99% | High Binding |
| < 0.01 | > 99% | Very High Binding |
In Vivo Pharmacokinetic Studies in Animal Models
In vivo studies in animal models, typically mice or rats, are essential to understand the complete pharmacokinetic profile of a drug candidate.[11]
3.1. Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
3.2. Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animals: Use a sufficient number of healthy adult mice (e.g., BALB/c, 6-8 weeks old) to allow for serial blood sampling.
-
Dosing:
-
Oral (PO) Group: Administer cyclohexyl-griselimycin via oral gavage at a predetermined dose (e.g., 25 mg/kg). The drug should be formulated in a suitable vehicle.
-
Intravenous (IV) Group: Administer a lower dose (e.g., 5 mg/kg) via tail vein injection to determine the absolute oral bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., via tail nick or saphenous vein) at multiple time points post-dose. Suggested time points:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of cyclohexyl-griselimycin in the plasma samples using the validated LC-MS/MS method (Section 1).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the following parameters for both oral and intravenous routes.
3.3. Data Presentation
While specific quantitative pharmacokinetic data for cyclohexyl-griselimycin is not available in the public domain in a tabular format, the following table illustrates how the results of such a study should be presented. It has been noted that cyclohexyl-griselimycin exhibits "attractive oral bioavailability" and an "optimized PK" profile with "higher oral bioavailability, reduced clearance, and a longer half-life" compared to the parent this compound.[12][13]
Table 3: Hypothetical Pharmacokinetic Parameters of Cyclohexyl-Griselimycin in Mice
| Parameter | Oral Administration (25 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | N/A |
| AUC0-t (ngh/mL) | Value | Value |
| AUC0-inf (ngh/mL) | Value | Value |
| t½ (h) | Value | Value |
| CL (mL/h/kg) | N/A | Value |
| Vd (L/kg) | N/A | Value |
| F (%) | Calculated Value | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of assessing the pharmacokinetic properties of this compound and its analogs.
Caption: Logical workflow for pharmacokinetic assessment.
References
- 1. scienceopen.com [scienceopen.com]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Drug binding to blood proteins: characteristics, roles and pathophysiological changes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Development of Synthetic Griselimycin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, evaluation, and characterization of synthetic griselimycin analogs aimed at improving efficacy against Mycobacterium tuberculosis and other mycobacterial species.
Introduction and Rationale
This compound, a natural cyclic depsipeptide, has demonstrated potent antimycobacterial activity, including against drug-resistant strains of Mycobacterium tuberculosis.[1] Its novel mechanism of action, the inhibition of the DNA polymerase sliding clamp (DnaN), makes it a compelling candidate for the development of new anti-tuberculosis therapies.[2][3] However, the clinical development of natural this compound was previously halted due to poor pharmacokinetic properties, specifically metabolic instability.[4][5]
Recent research has focused on the creation of synthetic analogs of this compound to overcome these limitations. A key strategy has been the modification of the proline residue at position 8. Alkylation at this position, such as the introduction of a cyclohexyl group to create cyclohexylthis compound (CGM), has been shown to block oxidative degradation, thereby enhancing metabolic stability and improving in vivo properties.[4][5] This has led to analogs with enhanced lipophilicity, which is important for penetrating the complex mycobacterial cell wall.[4]
Data Presentation: Efficacy of this compound Analogs
The following table summarizes the in vitro efficacy of selected this compound analogs against various mycobacterial strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest drug concentration that inhibits the visible growth of a microorganism.
| Compound | Organism | Strain | MIC (µM) | Notes |
| Cyclohexylthis compound (CGM) | Mycobacterium tuberculosis | H37Rv | 0.05 | Standard drug-susceptible strain.[4] |
| Cyclohexylthis compound (CGM) | Mycobacterium tuberculosis | H37Rv (intracellular) | 0.17 | Within RAW 264.7 macrophage-like cells.[4] |
| Cyclohexylthis compound (CGM) | Mycobacterium abscessus | ATCC 19977 | 0.5 | |
| Cyclohexylthis compound (CGM) | Mycobacterium abscessus | CCUG 48898T | 0.8 | |
| Cyclohexylthis compound (CGM) | Mycobacterium abscessus | CCUG 50184T | 0.8 | |
| Mycoplanecin E | Mycobacterium tuberculosis | H37Rv | ~0.003 (83 ng/mL) | Reported to be ~24-fold more potent than this compound.[6] |
Experimental Protocols
Synthesis of this compound Analogs (General Strategy)
While a detailed, step-by-step protocol for the total synthesis of specific this compound analogs like cyclohexylthis compound is proprietary and not fully disclosed in the public literature, the general approach involves solid-phase peptide synthesis followed by cyclization. The key modification to improve metabolic stability is the introduction of an alkyl group at the proline-8 residue.[4][5]
Key Steps:
-
Solid-Phase Peptide Synthesis: The linear peptide is assembled on a solid support, typically a resin. This involves the sequential addition of protected amino acids. For this compound analogs, this would include the non-proteinogenic amino acid (2S,4R)-4-methylproline and the modified proline at position 8.
-
Cleavage from Resin: Once the linear peptide is fully assembled, it is cleaved from the resin support.
-
Cyclization: The linear peptide is then cyclized to form the characteristic cyclic depsipeptide structure of this compound.
-
Purification and Characterization: The crude cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of this compound analogs against Mycobacterium tuberculosis using the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
96-well microtiter plates.
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Mycobacterium tuberculosis H37Rv culture in mid-log phase.
-
Plate reader.
Procedure:
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound analogs in Middlebrook 7H9 broth in the 96-well plates. The final concentrations should typically range from 0.01 to 10 µM. Include a drug-free control well.
-
Prepare Inoculum: Dilute the mid-log phase M. tuberculosis culture in Middlebrook 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the drug dilutions.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
In Vivo Efficacy Testing in a Mouse Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound analogs in a mouse model of chronic tuberculosis.
Materials:
-
BALB/c mice.
-
Mycobacterium tuberculosis H37Rv.
-
Aerosol infection chamber.
-
This compound analogs formulated for oral or parenteral administration.
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin) for control groups.
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection.
-
Treatment: Begin treatment 2-4 weeks post-infection. Administer the this compound analog daily or as determined by its pharmacokinetic profile. Include vehicle control and positive control (standard anti-TB drug) groups.
-
Monitoring: Monitor the health of the mice throughout the experiment.
-
Efficacy Assessment: After a defined treatment period (e.g., 4 weeks), euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU counts).
-
Data Analysis: Compare the CFU counts in the treated groups to the vehicle control group to determine the reduction in bacterial load.
Visualizations
Caption: Workflow for the development and evaluation of synthetic this compound analogs.
Caption: Mechanism of action of this compound analogs targeting the DnaN sliding clamp.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Cyclohexylgriselimycin in Mycobacterium abscessus Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of cyclohexylgriselimycin (CGM), a promising preclinical candidate, for the treatment of Mycobacterium abscessus infections. The following sections detail the in vitro and in vivo efficacy of CGM, its mechanism of action, and detailed protocols for key experiments to facilitate further research and development.
Introduction
Mycobacterium abscessus is an intrinsically drug-resistant non-tuberculous mycobacterium responsible for a wide range of difficult-to-treat infections, particularly pulmonary disease.[1][2] Current treatment regimens are lengthy, often involve intravenously administered drugs, and have low cure rates, highlighting the urgent need for novel therapeutics.[1][3] Cyclohexylthis compound, a derivative of the natural product this compound, has emerged as a potent oral cyclodepsipeptide with significant activity against M. abscessus.[1][4] Originally developed as an anti-tuberculosis agent, CGM has demonstrated both in vitro bactericidal activity and in vivo efficacy in mouse models of M. abscessus infection.[1][3]
Mechanism of Action
Cyclohexylthis compound targets the mycobacterial DNA sliding clamp, DnaN, which is the β subunit of the DNA polymerase III holoenzyme.[1][5] DnaN is a critical component of the DNA replication and repair machinery in bacteria.[1][5] By binding to a hydrophobic cleft on the DnaN protein, CGM disrupts essential protein-protein interactions, thereby inhibiting DNA replication and leading to bacterial cell death.[5] Resistance to CGM has been associated with the amplification of large chromosomal segments containing the dnaN gene, suggesting that overexpression of the target is a primary mechanism of resistance.[1]
In Vitro Efficacy
CGM has demonstrated potent bactericidal activity against the M. abscessus complex in vitro.[1] Time-kill assays have shown a significant time-dependent reduction in colony-forming units (CFU) upon treatment with CGM at its minimum inhibitory concentration (MIC).[1][3]
Table 1: In Vitro Activity of Cyclohexylthis compound (CGM) against M. abscessus
| Strain | erm(41) Sequevar | Clarithromycin (CLR) Sensitivity | CGM MIC (µM) | CLR MIC (µM) |
| M. abscessus subsp. abscessus ATCC 19977 | T28 | Resistant | 0.5 | 3 |
| M. abscessus K21 | Non-inducible | Sensitive | 0.4 | 0.4 |
Data sourced from Aragaw et al., 2022.[6]
Table 2: Bactericidal Activity of CGM against M. abscessus ATCC 19977
| Treatment Concentration (µM) | Time Point (Days) | Fold Reduction in CFU |
| 0.5 (MIC) | 1 | 10 |
| 0.5 (MIC) | 3 | >1,000 |
Data sourced from Aragaw et al., 2022.[1][3]
In Vivo Efficacy in a Mouse Model
The in vivo efficacy of CGM has been evaluated in an immunocompromised mouse model of M. abscessus infection.[3] Oral administration of CGM resulted in a significant reduction of the bacterial burden in the lungs and spleen.[1]
Table 3: In Vivo Efficacy of CGM in a M. abscessus K21 Infected Mouse Model
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/Lung | Fold Reduction in Lung CFU (vs. Vehicle) |
| Vehicle | - | ~7.0 | - |
| Clarithromycin | 250 | ~6.5 | ~3 |
| CGM | 250 | ~6.0 | 10 |
Data represents approximate values based on graphical representation in Aragaw et al., 2022.[1][6]
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of CGM against M. abscessus.
Materials:
-
M. abscessus strains (e.g., ATCC 19977, K21)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Cyclohexylthis compound (CGM)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of CGM in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of CGM in Middlebrook 7H9 broth.
-
Prepare an inoculum of M. abscessus from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 3-5 days.
-
The MIC is defined as the lowest concentration of CGM that completely inhibits visible growth.
Protocol 2: In Vitro Time-Kill Assay
Objective: To assess the bactericidal activity of CGM over time.
Materials:
-
M. abscessus strains
-
Middlebrook 7H9 broth with supplements
-
CGM at desired concentrations (e.g., MIC, 2x MIC, 4x MIC)
-
Middlebrook 7H10 agar plates
-
Sterile saline or PBS with 0.05% Tween 80
Procedure:
-
Grow M. abscessus to early-log phase in Middlebrook 7H9 broth.
-
Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL.
-
Add CGM at the desired concentrations to the bacterial cultures. Include a drug-free control.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 24, 48, 72 hours), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 5-7 days, or until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
Protocol 3: Mouse Model of M. abscessus Infection and Treatment
Objective: To evaluate the in vivo efficacy of CGM in reducing bacterial burden.
Animals:
-
8-week-old female immunodeficient mice (e.g., NOD.CB17-Prkdcscid/NCrCrl - NOD SCID mice).[3]
Materials:
-
M. abscessus K21 strain
-
CGM formulated for oral gavage (e.g., in 10% Cremophor RH 40, 20% Capryol 90, 70% Miglyol 812 N).[3]
-
Vehicle control
-
Positive control (e.g., Clarithromycin)
-
Oral gavage needles
Procedure:
-
Infection: Anesthetize mice and infect them intranasally with approximately 10^6 CFU of M. abscessus K21.[3][6]
-
Treatment:
-
Bacterial Load Determination:
-
Data Analysis: Compare the CFU counts between the treated and vehicle control groups to determine the reduction in bacterial load.
Conclusion
Cyclohexylthis compound represents a significant advancement in the search for new treatments for M. abscessus infections.[1] Its novel mechanism of action, oral bioavailability, and potent bactericidal activity in preclinical models make it a strong candidate for further development.[1][6] The protocols and data presented here provide a foundation for researchers to build upon in the collective effort to combat this challenging pathogen.
References
- 1. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of combinations of bactericidal and bacteriostatic compounds in Mycobacterium abscessus-infected mice: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Natural Griselimycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of natural griselimycin.
Frequently Asked Questions (FAQs)
Q1: Why does natural this compound exhibit poor oral bioavailability?
Natural griselimycins, such as this compound (GM) and methylthis compound (MGM), are cyclic depsipeptides. Their poor oral bioavailability is a significant hurdle that led to the discontinuation of early human studies.[1][2] This is likely due to a combination of factors including poor membrane permeation and susceptibility to presystemic metabolism.[3][4]
Q2: What is the primary strategy to improve the oral bioavailability of this compound?
The most successful strategy to date has been the synthetic modification of the natural this compound structure to create analogs with improved pharmacokinetic properties.[5][6][7] Specifically, the creation of cyclohexylthis compound (CGM) has demonstrated significantly enhanced oral bioavailability and efficacy in mouse models of tuberculosis.[1][2]
Q3: How does the addition of a cyclohexyl group improve this compound's properties?
The introduction of a cyclohexyl substitution enhances the metabolic stability and lipophilicity of the this compound molecule.[8] This increased lipophilicity is thought to improve its ability to penetrate the thick, lipid-rich cell wall of mycobacteria.[8] The improved metabolic stability helps the compound resist degradation in the gastrointestinal tract and during first-pass metabolism in the liver.
Q4: What is the mechanism of action for this compound and its analogs?
Griselimycins exert their bactericidal activity by targeting the replicative DNA polymerase sliding clamp, DnaN.[5][6][9][10] They bind to a hydrophobic cleft on DnaN, which is crucial for protein-protein interactions involved in DNA replication and repair, thereby blocking these essential cellular processes.[2]
Q5: How frequently does resistance to griselimycins emerge?
Resistance to griselimycins occurs at a very low frequency.[5][6][9][10] When it does occur, it is associated with the amplification of a large chromosomal segment that includes the dnaN gene, leading to the overexpression of the target protein.[1][2][10][11] Importantly, this resistance mechanism is often associated with a significant fitness cost to the bacteria and can be reversible.[5][6][9]
Troubleshooting Guide
Issue: Low in vivo efficacy of a novel this compound analog after oral administration, despite high in vitro potency.
| Possible Cause | Troubleshooting Step |
| Poor Oral Absorption | - Assess the physicochemical properties of the analog, such as solubility and lipophilicity (LogP). - Consider formulation strategies like using permeation enhancers, lipid-based carriers, or developing a nanosuspension.[3][12][13][14] |
| High First-Pass Metabolism | - Conduct in vitro metabolic stability assays using liver microsomes. - If metabolically unstable, consider further synthetic modifications at the liable positions to improve stability. The addition of alkylation to the proline residue at position 8 in cyclohexylthis compound is a successful example of enhancing metabolic stability.[8] |
| Efflux by Transporters | - Investigate if the analog is a substrate for efflux pumps like P-glycoprotein (P-gp). - Co-administration with an efflux pump inhibitor in preclinical models can help determine if this is a significant factor. |
| Poor Solubility in Gastrointestinal Fluids | - Determine the aqueous solubility of the analog at different pH values mimicking the stomach and intestine. - Strategies to improve solubility include salt formation, solid dispersions, or complexation with cyclodextrins.[12] |
Data Presentation
Table 1: Comparison of this compound Analogs
| Compound | Modification | Key Advantages | Oral Bioavailability | In Vitro MIC (M. tuberculosis) |
| This compound (GM) | Natural Product | Potent antimycobacterial activity | Poor | 1 mg/ml[11] |
| Methylthis compound (MGM) | Natural Product | Similar to GM | Poor | 0.6 mg/ml[11] |
| Cyclohexylthis compound (CGM) | Synthetic Analog (Cyclohexyl substitution) | Improved metabolic stability, enhanced lipophilicity, attractive oral bioavailability | Attractive[1][2] | 0.06 mg/ml[11] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylthis compound (CGM)
Cyclohexylthis compound can be produced through total synthesis, which allows for precise modifications to the natural this compound structure.[8]
Objective: To synthesize a this compound analog with improved pharmacokinetic properties.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone of this compound is assembled on a solid support. This involves the sequential addition of protected amino acids.
-
Introduction of the Cyclohexyl Moiety: During the SPPS, a modified proline residue containing a cyclohexyl group is incorporated at position 8.[8]
-
Cleavage from Resin: Once the linear peptide is fully assembled, it is cleaved from the solid support.
-
Cyclization: The linear peptide is then cyclized to form the characteristic cyclic structure of this compound. This is a critical step to ensure the correct conformation for biological activity.
-
Purification: The crude cyclic peptide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the final, highly pure cyclohexylthis compound.
Protocol 2: Assessment of Oral Bioavailability in a Murine Model
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound analog.
Methodology:
-
Animal Model: Use a suitable mouse strain for pharmacokinetic studies (e.g., BALB/c or C57BL/6).
-
Drug Formulation and Administration:
-
For oral administration, the this compound analog is formulated in a vehicle that ensures its solubility and stability. A common formulation for CGM is a mixture of Cremophor RH 40, Capryol 90, and Miglyol 812 N.[2]
-
Administer the compound to a cohort of mice via oral gavage at a specific dose (e.g., 100 mg/kg).[11]
-
For intravenous administration (to determine absolute bioavailability), administer the compound to a separate cohort via tail vein injection.
-
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the this compound analog in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Logical workflow for overcoming this compound's poor oral bioavailability.
Caption: Workflow for developing and testing novel this compound analogs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. Publikationen der UdS: Mode of action and resistance mechanism of this compound [publikationen.sulb.uni-saarland.de]
- 7. klahnlab.de [klahnlab.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 13. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
strategies to improve the metabolic stability of griselimycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metabolic stability of griselimycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of this compound?
A1: The primary metabolic weak point of this compound is the oxidation of the proline residue at position 8 (Pro8).[1][2] This initial oxidation step leads to the degradation of the molecule, contributing to its poor pharmacokinetic properties which originally halted its development.[1][3]
Q2: What are the principal strategies to enhance the metabolic stability of this compound?
A2: The main strategies focus on modifying the Pro8 position to block metabolic oxidation. Key approaches include:
-
Biosynthesis/Fermentation: Increasing the production of methyl-griselimycin (MGM), a natural analog where Pro8 is replaced by (2S,4R)-4-methylproline (4-MePro).[1][4] This can be achieved by feeding the Streptomyces culture with 4-MePro.[1][4] The 4-MePro substitution sterically hinders the oxidation that typically occurs at that position.[1][5]
-
Synthetic Modification: Introducing synthetic moieties at the Pro8 position. A notable example is the creation of a cyclohexyl derivative of this compound, which has shown significantly improved metabolic stability and potent activity against Mycobacterium tuberculosis.[3][6][7]
-
Bioisosteric Replacement: This general drug design strategy involves replacing the labile proline residue with other chemical groups that are similar in size and properties but are resistant to metabolic breakdown.[8][9] For instance, replacing hydrogen atoms at metabolically active sites with fluorine can block oxidation.[9]
Q3: How is the metabolic stability of this compound and its analogs typically assessed?
A3: Metabolic stability is primarily assessed using in vitro methods that measure the rate at which the compound is metabolized by liver enzymes.[10][11] The most common test systems are:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[10][12][13]
-
Hepatocytes: These are whole liver cells (either freshly isolated or cryopreserved) that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways.[10][12][14] The disappearance of the parent compound over time is measured, typically by LC-MS/MS, to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[15][16]
Q4: Why was the development of this compound initially abandoned?
A4: this compound was originally discovered in the 1960s and showed potent activity against M. tuberculosis.[3] However, its development as a therapeutic was discontinued due to its poor pharmacokinetic properties, primarily its low metabolic stability.[1][3] Recent research has revived interest by successfully addressing this stability issue.[3][6]
Troubleshooting Guides
Problem 1: My this compound analog shows high clearance in Human Liver Microsomes (HLM). What are the likely causes and next steps?
-
Likely Cause: If you have not modified the Pro8 position, it remains the most probable site of metabolism via oxidation, likely by CYP enzymes.[1][2][17] Even with modifications, other sites on the complex cyclic peptide could become accessible to metabolic enzymes.
-
Troubleshooting Steps:
-
Confirm Pro8 Modification: Ensure your synthetic or biosynthetic strategy to modify Pro8 was successful.
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed during the incubation. This will pinpoint the exact site(s) of metabolism on your analog.
-
Reaction Phenotyping: Perform incubations with specific recombinant CYP enzymes or use chemical inhibitors to identify which CYP isozyme (e.g., CYP3A4, CYP2D6) is responsible for the metabolism.[18][19]
-
Rational Design: Based on the identified metabolic hotspot, apply further medicinal chemistry strategies. This could involve blocking the new site with a fluorine or deuterium atom (kinetic isotope effect) or making other bioisosteric replacements.[8][15]
-
Problem 2: I am attempting to increase methyl-griselimycin (MGM) yield by feeding (2S,4R)-4-methyl-proline to my Streptomyces culture, but the improvement is minimal.
-
Likely Cause: The timing, concentration, and bioavailability of the fed precursor are critical for efficient incorporation. The health and metabolic state of the culture also play a significant role.
-
Troubleshooting Steps:
-
Optimize Feeding Concentration: Test a range of (2S,4R)-4-methyl-proline concentrations. One study showed significant yield increases when supplementing with 20 µg/ml and 200 µg/ml.[1]
-
Optimize Feeding Time: Add the precursor at different stages of culture growth (e.g., early-log, mid-log phase) to determine the optimal window for incorporation by the nonribosomal peptide synthetase (NRPS) machinery.
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Monitor Culture Health: Ensure your fermentation conditions (media, pH, aeration) are optimal for Streptomyces growth and secondary metabolite production.
-
Analytical Verification: Use UHPLC or LC-MS to accurately quantify the production of both this compound and methyl-griselimycin over a time course (e.g., 1 to 4 days) to track the conversion.[1]
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Problem 3: My in vitro clearance data from microsomes or hepatocytes is not predictive of the in vivo pharmacokinetics observed in my animal model.
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Likely Cause: Poor in vitro-in vivo correlation (IVIVC) can arise from several factors not captured by simple metabolic stability assays.
-
Troubleshooting Steps:
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Consider Extrahepatic Metabolism: this compound might be metabolized in tissues other than the liver (e.g., intestine, kidney).[18][19] Consider using intestinal microsomes or S9 fractions if oral administration is planned.
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Evaluate Plasma Protein Binding: High binding to plasma proteins can restrict the amount of free drug available for metabolism, leading to lower in vivo clearance than predicted. Measure the fraction of unbound drug (fu) and incorporate it into your clearance calculations.
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Assess Transporter Effects: The compound may be a substrate for uptake or efflux transporters in the liver, which can significantly affect the intracellular concentration available to metabolic enzymes.[11] Co-culture or sandwich-cultured hepatocyte models can provide better insights into transporter-enzyme interplay.[19]
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Check for Non-CYP Metabolism: While CYPs are dominant, other enzymes (e.g., FMOs, UGTs) could be involved.[19] Hepatocytes are a better system than microsomes for detecting this, but if clearance is still underpredicted, other enzyme systems should be considered.[19]
-
Data Presentation
Table 1: Comparative Metabolic Stability of this compound Analogs
| Compound | Modification | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| This compound (GM) | None (Proline at position 8) | Human Liver Microsomes | Low / Rapid | High | [1] |
| Methyl-Griselimycin (MGM) | (2S,4R)-4-methylproline at Pro8 | Human Liver Microsomes | Significantly Increased | Significantly Lower | [1] |
| Cyclohexyl-Griselimycin | Cyclohexyl moiety at Pro8 | in vivo models | Metabolically Stable | Low | [3] |
Note: Specific quantitative values are often proprietary. The table reflects the qualitative improvements reported in the literature.
Table 2: Example of Methyl-Griselimycin (MGM) Yield Enhancement by Precursor Feeding
| Feeding Condition | Time (days) | This compound (GM) Titer (µg/mL) | Methyl-Griselimycin (MGM) Titer (µg/mL) |
| Control (0 µg/mL 4-MePro) | 4 | ~15 | ~2 |
| 20 µg/mL (2S,4R)-4-MePro | 4 | ~12 | ~8 |
| 200 µg/mL (2S,4R)-4-MePro | 4 | ~5 | ~15 |
Data adapted from descriptions in literature to illustrate the trend.[1]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Prepare Reagents:
-
HLM Stock: Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Stock: Prepare a 1 mM stock solution of your this compound analog in DMSO. Serially dilute to create a 100 µM working solution.
-
NADPH Solution: Prepare a 10 mM stock of NADPH in buffer. This must be prepared fresh.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and buffer in a shaking water bath at 37°C for 5 minutes.
-
Add 1 µL of the 100 µM compound working solution to the HLM suspension to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube or well containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound).
-
Vortex to mix and precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the samples at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration in mg/mL).
-
Protocol 2: Fermentation Feeding for Enhanced Methyl-Griselimycin (MGM) Production
-
Culture Preparation: Inoculate a suitable liquid medium with a spore suspension or vegetative mycelium of the this compound-producing Streptomyces strain (e.g., Streptomyces DSM 40835).[1]
-
Initial Growth: Incubate the culture under optimal conditions (e.g., 28-30°C with shaking at 200 rpm) for 24-48 hours to allow for initial biomass accumulation.
-
Precursor Preparation: Prepare a sterile stock solution of (2S,4R)-4-methyl-proline (4-MePro).
-
Feeding: Aseptically add the 4-MePro stock solution to the culture to achieve the desired final concentration (e.g., 20 µg/mL or 200 µg/mL).[1]
-
Continued Incubation: Continue the fermentation for an additional 3-4 days post-feeding.
-
Sampling and Extraction:
-
Withdraw culture samples daily to monitor production.
-
Extract the secondary metabolites from the mycelium and supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Analysis: Analyze the extracts using UHPLC or LC-MS to quantify the titers of both this compound and methyl-griselimycin. Compare the results to a control culture that was not fed the precursor.
Visualizations
References
- 1. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Bioisostere - Wikipedia [en.wikipedia.org]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. admescope.com [admescope.com]
Griselimycin Resistance in Mycobacteria: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Griselimycin resistance mechanisms in mycobacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against mycobacteria?
A1: this compound exhibits its bactericidal effect by targeting the DNA polymerase sliding clamp, DnaN.[1][2] This interaction inhibits the proper function of the DNA replication machinery, ultimately leading to cell death.[1][2]
Q2: What is the most commonly observed mechanism of this compound resistance in mycobacteria?
A2: The predominant mechanism of resistance to this compound in mycobacteria is the amplification of a chromosomal region containing the dnaN gene, which is the drug's target.[1] This leads to an overexpression of the DnaN protein, effectively titrating the drug and reducing its inhibitory effect.
Q3: Is this compound resistance in mycobacteria stable?
A3: No, this compound resistance associated with dnaN amplification is often reversible and can be accompanied by a significant fitness cost to the bacteria.[1][2] This suggests that in the absence of the antibiotic, susceptible strains may outcompete resistant ones.
Q4: Are there alternative mechanisms of resistance to this compound in mycobacteria?
A4: While target amplification is the primary mechanism, it is important to consider other potential resistance mechanisms that are known to occur in Mycobacterium tuberculosis against other DNA replication inhibitors. These can include target mimicry, where a protein structurally similar to the drug target binds and sequesters the drug, and mutations that enhance intrinsic resistance mechanisms like efflux pumps.[3][4] For instance, the MfpA protein in M. tuberculosis mimics DNA to protect DNA gyrase from fluoroquinolones.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound.
-
Question: We are observing variable or unexpectedly high MIC values for this compound against our mycobacterial strains. What could be the cause?
-
Answer:
-
Inoculum Preparation: Ensure the mycobacterial inoculum is prepared correctly. For M. tuberculosis, a 0.5 McFarland standard suspension should be prepared by vortexing colonies with glass beads before suspending them in sterile water. This suspension is then diluted to a final inoculum of 10⁵ CFU/mL.[5][6] Clumped cultures can lead to inaccurate and non-reproducible MIC results.
-
Media and Supplements: Use the recommended Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[5][6] Variations in media composition can affect drug activity and bacterial growth.
-
Incubation Conditions: Incubate plates at 36°C ± 1°C.[5][6] Ensure proper aeration and prevent dehydration of the wells during the long incubation period required for mycobacteria.
-
Purity of Culture: Verify the purity of your mycobacterial culture. Contamination with other bacteria or fungi can lead to erroneous MIC results.[7] It is recommended to subculture the inoculum onto solid media to check for purity.[7]
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment, as the stability of the compound in solution over time may vary.
-
Issue 2: Difficulty in generating a dnaN knockout mutant to confirm its role in this compound resistance.
-
Question: Our attempts to create a dnaN knockout mutant in M. tuberculosis have been unsuccessful. What are the potential issues?
-
Answer:
-
Essentiality of dnaN: The dnaN gene is essential for DNA replication and, therefore, for the viability of M. tuberculosis.[8][9] A complete knockout of an essential gene is lethal and thus will not be achievable.
-
Alternative Approaches: Instead of a complete knockout, consider using conditional knockdown systems like CRISPR interference (CRISPRi) to study the effect of reduced dnaN expression on this compound susceptibility.
-
Homologous Recombination Efficiency: If using a system like the p2NIL/pGOAL two-step selection for other non-essential genes, low efficiency of homologous recombination can be a hurdle.[10][11][12][13] Ensure that the flanking regions cloned into your suicide delivery vector are of sufficient length (typically at least 1 kb) and are identical to the target locus in your strain to facilitate efficient recombination.
-
Selection and Counter-selection: Optimize the concentrations of the selection (e.g., kanamycin, hygromycin) and counter-selection (e.g., sucrose) agents. Improper concentrations can lead to the survival of non-recombinants or the death of desired double-crossover mutants.
-
Issue 3: Inconclusive results from qPCR analysis of dnaN gene expression.
-
Question: We are not seeing a clear overexpression of dnaN in our this compound-resistant isolates via qPCR. What could be the problem?
-
Answer:
-
RNA Quality: Ensure high-quality RNA is extracted from your mycobacterial cultures. RNA degradation will lead to inaccurate quantification.
-
Primer Design and Validation: Design and validate primers for dnaN and a suitable reference gene (e.g., sigA) to ensure high efficiency and specificity.
-
Reference Gene Stability: The expression of your chosen reference gene should be stable across different experimental conditions (i.e., in both susceptible and resistant isolates). It is advisable to test multiple potential reference genes.
-
Timing of RNA Extraction: Gene expression can be dynamic. Ensure that you are harvesting RNA at a time point where you expect to see a difference in expression.
-
Alternative Resistance Mechanisms: If you consistently do not observe dnaN amplification or overexpression, your resistant isolate may have developed an alternative mechanism of resistance.[3][4]
-
Data Presentation
Table 1: this compound MICs for Susceptible and Resistant Mycobacterium tuberculosis
| Strain Type | This compound (GM) MIC (µg/mL) | Cyclohexylthis compound (CGM) MIC (µg/mL) | Reference |
| Wild-Type (Susceptible) | 4.5 (for M. smegmatis) | Not specified | [14] |
| Resistant M. tuberculosis | Not specified | 1-2 | [1] |
Note: The available data indicates a roughly 30-fold increase in MIC for CGM-resistant M. tuberculosis.[1]
Table 2: Quantitative Analysis of dnaN Gene Amplification in this compound-Resistant M. tuberculosis
| Parameter | Value | Reference |
| Fold Amplification of dnaN | ~5-fold | [1] |
| Size of Amplified Chromosomal Segment | 10.3 kb | [1] |
| Other Genes in Amplified Segment | recF, gyrB, gyrA, ori region, partial dnaA | [1] |
Experimental Protocols
Protocol: Broth Microdilution MIC Determination for this compound against M. tuberculosis
This protocol is adapted from the EUCAST reference method for M. tuberculosis complex.[5][6]
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC.
-
Inoculum Preparation:
-
Harvest several colonies of M. tuberculosis from solid medium.
-
Transfer to a sterile tube containing sterile water and glass beads.
-
Vortex for 2-3 minutes to disaggregate clumps.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in 7H9-OADC broth to obtain a 10⁵ CFU/mL inoculum.
-
-
Plate Preparation:
-
In a 96-well U-shaped microtiter plate, perform serial two-fold dilutions of this compound in 7H9-OADC broth.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well as a growth control and a well with only media as a sterility control.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 36°C ± 1°C.
-
Reading Results:
-
Read the plates when visible growth is observed in the 1:100 diluted growth control (approximately 10³ CFU/mL).
-
The MIC is the lowest concentration of this compound that inhibits visible growth.
-
Protocol: Confirmation of dnaN Gene Amplification by Southern Blot
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both this compound-susceptible and -resistant mycobacterial cultures.
-
Restriction Digestion: Digest 10-15 µg of genomic DNA with a suitable restriction enzyme that cuts outside the dnaN gene.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
DNA Transfer: Transfer the separated DNA fragments from the gel to a positively charged nylon membrane via capillary transfer.
-
Probe Preparation: Prepare a DNA probe specific for the dnaN gene. The probe should be labeled with a non-radioactive (e.g., DIG) or radioactive marker.
-
Hybridization: Hybridize the labeled probe to the DNA on the membrane overnight in a hybridization oven.
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe using an appropriate detection method (e.g., chemiluminescence for DIG-labeled probes).
-
Analysis: Compare the band intensity of the dnaN gene between the susceptible and resistant strains. A significantly stronger band in the resistant strain indicates gene amplification.
Protocol: Quantifying dnaN Gene Expression by qPCR
-
RNA Extraction: Extract total RNA from mid-log phase cultures of this compound-susceptible and -resistant mycobacteria.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green, a ROX reference dye (if required by the qPCR machine), and forward and reverse primers for dnaN and a reference gene (e.g., sigA).
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for dnaN and the reference gene in both susceptible and resistant samples.
-
Calculate the relative expression of dnaN in the resistant strain compared to the susceptible strain using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of this compound action and resistance in mycobacteria.
Caption: Workflow for investigating this compound resistance in mycobacteria.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Diversity and evolution of drug resistance mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aphl.org [aphl.org]
- 8. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 9. Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
- 11. Targeted gene knockout and essentiality testing by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Construction of Targeted Mycobacterial Mutants by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Griselimycin Preclinical Dosage Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing griselimycin dosage in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound and its analogs, such as cyclohexylthis compound (CGM), exert their bactericidal activity by targeting the DNA polymerase sliding clamp, DnaN. By inhibiting the interaction between the replicative DNA polymerase and DnaN, this compound effectively blocks DNA replication in susceptible bacteria, including Mycobacterium tuberculosis. This unique mechanism of action makes it a promising candidate for treating tuberculosis, including drug-resistant strains. Resistance to griselimycins occurs at a very low frequency and is associated with the amplification of a chromosomal segment containing the dnaN gene.
Q2: Why was cyclohexylthis compound (CGM) developed?
A2: The natural forms of this compound demonstrated potent anti-mycobacterial activity but were hindered by poor oral bioavailability in early human studies. To overcome this limitation, synthetic analogs were developed, leading to the creation of cyclohexylthis compound (CGM). CGM exhibits improved pharmacokinetic properties, including enhanced metabolic stability and better oral bioavailability, making it a more suitable candidate for preclinical and potential clinical development.
Q3: What are the primary preclinical applications of this compound and its analogs?
A3: The primary preclinical application of this compound and its analogs is for the treatment of tuberculosis (TB). More recently, studies have also demonstrated the efficacy of CGM against nontuberculous mycobacteria, such as Mycobacterium abscessus, in both in vitro and in vivo models.
Section 2: Troubleshooting Guide
Q1: I am observing low or inconsistent oral bioavailability of this compound in my mouse model. What could be the cause and how can I troubleshoot this?
A1: Low oral bioavailability is a known challenge with cyclic peptides like this compound. Here are some potential causes and troubleshooting steps:
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Formulation and Vehicle Selection: The choice of vehicle is critical for the absorption of lipophilic compounds like this compound.
-
Recommended Formulation: A successful formulation for CGM in mice has been a lipid-based system of Cremophor RH 40–Capryol 90–Miglyol 812 N in a 10/20/70 weight-for-weight ratio. This can enhance solubility and absorption.
-
Alternative Vehicle: A commonly used alternative for preclinical studies is 0.5% Carboxymethylcellulose (CMC) with 0.1% Polysorbate 80 (Tween® 80) in water.
-
Troubleshooting: If you are using a simple aqueous vehicle, switching to a lipid-based or suspension formulation is highly recommended. Ensure the compound is fully dissolved or homogeneously suspended before administration.
-
-
First-Pass Metabolism: Cyclic peptides can be subject to significant first-pass metabolism in the gut and liver. While CGM was designed for improved metabolic stability, this can still be a factor.
-
Troubleshooting: While you cannot directly alter the metabolism in the animal, understanding its extent through pharmacokinetic studies can help in dose adjustments. If oral bioavailability remains a significant hurdle, consider a parenteral route of administration (e.g., subcutaneous or intraperitoneal) for initial efficacy studies to establish proof-of-concept, and then work on optimizing the oral formulation.
-
-
Administration Technique: Improper oral gavage technique can lead to inaccurate dosing and variability.
-
Troubleshooting: Ensure that personnel are properly trained in oral gavage for mice. The gavage needle should be of the correct size and length for the animal, and the administration should be slow and steady to prevent regurgitation.
-
Q2: I am unsure about the appropriate starting dose for my in vivo efficacy study. What are the recommended dose ranges?
A2: The optimal dose will depend on the specific animal model, the mycobacterial strain, and the infection model (acute vs. chronic). Based on published preclinical studies, here are some general guidelines:
-
M. tuberculosis Mouse Models: Dose-ranging studies for CGM in mouse models of TB have used daily oral doses from 25 mg/kg to as high as 600 mg/kg. A minimal effective dose has been identified at 50 mg/kg in some models. A common dose used in combination therapy studies is 100 mg/kg/day.
-
M. abscessus Mouse Models: In a mouse model of M. abscessus infection, a daily oral dose of 250 mg/kg of CGM was shown to be efficacious.
Q3: My animals are showing signs of toxicity. What should I do?
A3: If you observe signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur, abnormal behavior), it is crucial to take the following steps:
-
Dose Reduction: The most immediate action is to lower the dose. If you are at the higher end of the dose range, consider reducing it to the minimal effective dose (e.g., 50 mg/kg for TB models).
-
Maximum Tolerated Dose (MTD) Study: If you haven't already, it is highly recommended to perform a formal MTD study. This involves administering escalating single or repeated doses to small groups of animals to determine the highest dose that does not cause unacceptable toxicity.
-
Vehicle Toxicity: Consider the possibility that the vehicle itself may be contributing to toxicity, especially at high concentrations or with repeated dosing. Run a vehicle-only control group to assess this.
-
Clinical Observations: Carefully document all clinical signs of toxicity. This information is vital for determining the safety profile of the compound.
Section 3: Data Presentation
Table 1: In Vivo Efficacy of Cyclohexylthis compound (CGM) in Mouse Models
| Infection Model | Animal Model | Compound | Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| Acute Tuberculosis | Mouse | CGM | 50 | 4 weeks | Minimal effective dose, significant reduction in lung CFU |
| Acute Tuberculosis | Mouse | CGM | 100 | 4 weeks | Dose-dependent reduction in lung CFU |
| Chronic Tuberculosis | Mouse | CGM | 100 | 4 weeks | Reduction in lung CFU |
| M. abscessus | NOD SCID Mouse | CGM | 250 | 10 days | 10-fold reduction in lung CFU |
Table 2: Pharmacokinetic and Pharmacodynamic Considerations
While specific quantitative pharmacokinetic parameters for this compound and its analogs are not publicly available, the following table outlines the key parameters and their importance in dosage optimization.
| Parameter | Abbreviation | Description | Importance in this compound Dosage Optimization |
| Maximum Concentration | Cmax | The highest concentration of the drug in the blood after administration. | Important for concentration-dependent killing mechanisms. |
| Time to Maximum Concentration | Tmax | The time it takes to reach Cmax. | Indicates the rate of absorption. |
| Half-life | t1/2 | The time it takes for the drug concentration in the blood to reduce by half. | Determines the dosing interval. |
| Area Under the Curve | AUC | The total drug exposure over time. | A key indicator of overall drug exposure. |
| Oral Bioavailability | %F | The fraction of an orally administered dose that reaches systemic circulation. | Crucial for determining the oral dose required to achieve therapeutic concentrations. |
| Pharmacodynamic Index | |||
| AUC/MIC | The ratio of the area under the curve to the minimum inhibitory concentration. | Often the key driver of efficacy for antitubercular agents. Optimizing the dose to achieve a target AUC/MIC is a primary goal. |
Section 4: Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound compound (e.g., CGM)
-
Vehicle (e.g., Cremophor RH 40–Capryol 90–Miglyol 812 N (10/20/70 wt/wt/wt) or 0.5% CMC/0.1% Tween 80 in sterile water)
-
Appropriately sized oral gavage needles (typically 18-20 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the this compound compound.
-
Prepare the chosen vehicle. For lipid-based formulations, gentle warming and vortexing may be required to ensure a homogenous solution. For suspensions, ensure the compound is finely milled and evenly suspended.
-
Calculate the required concentration of the dosing solution based on the desired dose (in mg/kg) and the average weight of the mice. The dosing volume should ideally be between 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
With the mouse in a vertical position, gently insert the gavage needle into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
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Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the gavage needle.
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Monitor the animal for a few minutes post-dosing for any signs of distress, such as labored breathing.
-
Section 5: Visualizations
Caption: this compound's mechanism of action: Inhibition of DNA replication.
improving the yield of griselimycin through fermentation optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of griselimycin through fermentation optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for this compound biosynthesis?
A1: The primary precursor for the biosynthesis of this compound is L-leucine. L-leucine is converted into (2S,4R)-4-methyl-proline (4-MePro), a non-proteinogenic amino acid that is a key building block of the this compound molecule.[1][2][3]
Q2: Which microorganism is responsible for producing this compound?
A2: this compound is produced by the bacterium Streptomyces DSM 40835.[1][3]
Q3: How can the yield of methyl-griselimycin be significantly increased?
A3: A significant increase in the yield of methyl-griselimycin can be achieved by feeding the fermentation culture with (2S,4R)-4-methyl-proline (4-MePro).[3][4] This strategy bypasses the natural biosynthesis of this intermediate, which can be a rate-limiting step.
Q4: What are the key genes involved in the biosynthesis of (2S,4R)-4-methyl-proline?
A4: The key genes involved in the biosynthesis of (2S,4R)-4-methyl-proline from L-leucine are located in the this compound biosynthetic gene cluster and include griE, griF, and griH.[5] These genes encode enzymes that catalyze the hydroxylation, oxidation, and cyclization of L-leucine.
Q5: What analytical methods are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the quantification of this compound in fermentation broths.[4] For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal media composition. | Review and optimize the carbon and nitrogen sources in your fermentation medium. Complex nitrogen sources like yeast extract and peptone, along with a suitable carbon source such as glucose or glycerol, are often beneficial for Streptomyces fermentations.[9][10][11] |
| Inefficient precursor supply. | Implement a precursor feeding strategy by supplementing the culture with (2S,4R)-4-methyl-proline. Start with concentrations ranging from 20 to 200 µg/mL and optimize the feeding time and concentration.[3][4] | |
| Non-optimal fermentation parameters. | Optimize physical parameters such as pH, temperature, aeration, and agitation. For Streptomyces, a pH between 6.5 and 7.5 and a temperature between 28°C and 30°C are generally favorable.[12][13][14] | |
| Foaming in the Fermenter | High protein content in the medium and vigorous agitation/aeration. | Add an appropriate antifoaming agent (e.g., silicone-based) to the medium before sterilization or as needed during fermentation. Reduce agitation and/or aeration rates if foaming is excessive, but ensure dissolved oxygen levels remain sufficient. |
| Contamination of the Culture | Inadequate sterile technique. | Ensure all media, glassware, and equipment are properly sterilized. Maintain strict aseptic techniques during inoculation and sampling.[15][16] |
| Contaminated inoculum. | Prepare a fresh, pure culture of Streptomyces DSM 40835 for inoculation. Verify the purity of the culture by microscopy and plating on a suitable agar medium.[17] | |
| Poor or No Growth of Streptomyces DSM 40835 | Inappropriate inoculum preparation. | Ensure the inoculum is in a healthy, active growth phase. Use a sufficient inoculum size, typically 5-10% (v/v) of the fermentation medium volume.[12] |
| Toxicity of media components. | Test individual media components for inhibitory effects on the growth of the strain. Ensure the quality and purity of all media ingredients. | |
| Inconsistent Batch-to-Batch Yield | Variability in raw materials. | Use high-quality, consistent sources for all media components. Analyze raw materials for consistency if possible. |
| Inconsistent process control. | Ensure that all fermentation parameters (pH, temperature, agitation, aeration, feeding schedules) are precisely controlled and monitored in every batch. |
Experimental Protocols
Protocol 1: Precursor Feeding for Enhanced Methyl-Griselimycin Production
Objective: To increase the yield of methyl-griselimycin by supplementing the fermentation culture with (2S,4R)-4-methyl-proline (4-MePro).
Materials:
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Streptomyces DSM 40835 culture
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Seed and production fermentation media (see suggested composition below)
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(2S,4R)-4-methyl-proline (sterile solution)
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Shake flasks or bioreactor
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Incubator shaker or bioreactor control unit
-
HPLC for analysis
Methodology:
-
Inoculum Preparation: Inoculate a suitable seed medium with Streptomyces DSM 40835 and incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Production Culture: Inoculate the production medium with the seed culture (5-10% v/v).
-
Precursor Feeding:
-
Prepare a sterile stock solution of (2S,4R)-4-methyl-proline.
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After a predetermined period of growth (e.g., 24 or 48 hours), add the 4-MePro solution to the production culture to final concentrations of 20 µg/mL and 200 µg/mL in separate experiments.[3][4] A control fermentation without 4-MePro feeding should be run in parallel.
-
-
Fermentation: Continue the fermentation at 28-30°C with shaking for 4 to 7 days.
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Extract this compound from the fermentation broth.
-
Quantify the concentration of this compound and methyl-griselimycin using a validated HPLC method.[4]
-
Table 1: Effect of (2S,4R)-4-Methyl-Proline Feeding on Methyl-Griselimycin Yield
| 4-MePro Concentration (µg/mL) | Incubation Time (days) | Relative Methyl-Griselimycin Yield (%) |
| 0 (Control) | 4 | 100 |
| 20 | 4 | >500 |
| 200 | 4 | >1000 |
Note: The relative yield is an approximation based on published data and will vary depending on specific fermentation conditions.[3][4]
Protocol 2: Optimization of Fermentation Parameters
Objective: To determine the optimal pH, temperature, and agitation for this compound production.
Methodology:
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Set up a series of parallel fermentations in shake flasks or a multi-bioreactor system.
-
pH Optimization: Vary the initial pH of the production medium (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) while keeping other parameters constant (e.g., 28°C, 220 rpm). Monitor and control the pH throughout the fermentation if using a bioreactor.
-
Temperature Optimization: Vary the incubation temperature (e.g., 25°C, 28°C, 30°C, 32°C) while keeping other parameters constant (e.g., pH 7.0, 220 rpm).
-
Agitation Optimization: Vary the agitation speed (e.g., 180, 200, 220, 250 rpm) while keeping other parameters constant (e.g., pH 7.0, 28°C).
-
Collect samples at the peak production time (determined from a preliminary time-course experiment) and analyze the this compound yield by HPLC.
Table 2: Suggested Starting Ranges for Fermentation Parameter Optimization
| Parameter | Recommended Starting Range |
| pH | 6.5 - 7.5 |
| Temperature | 28 - 30°C |
| Agitation (Shake Flask) | 200 - 250 rpm |
| Aeration (Bioreactor) | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
Visualizations
References
- 1. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of gracillin by HPLC-MS/MS after oral administration and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syncsci.com [syncsci.com]
- 8. A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. primescholars.com [primescholars.com]
- 13. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low In Vivo Efficacy of Griselimycin
Welcome to the technical support center for griselimycin and its analogs. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro activity of this compound, but it fails to show efficacy in our mouse model of tuberculosis. What are the likely reasons for this discrepancy?
A1: This is a known issue with the natural product this compound. The primary reason for the lack of in vivo efficacy is its poor pharmacokinetic properties. Specifically, this compound has been shown to have a short plasma half-life and poor stability, leading to rapid clearance from the system before it can exert its therapeutic effect. Early human studies were halted for these reasons. It is highly recommended to use a synthetic analog, such as cyclohexylthis compound (CGM), which has been specifically designed to have improved pharmacokinetic properties.
Q2: What is cyclohexylthis compound (CGM), and how does it differ from this compound?
A2: Cyclohexylthis compound (CGM) is a synthetic analog of this compound. It was developed to address the poor pharmacokinetic profile of the parent compound. The key structural difference is the addition of a cyclohexyl group, which enhances its metabolic stability and lipophilicity. This results in improved oral bioavailability, a longer plasma half-life, and a larger volume of distribution in animal models, making it a much more suitable candidate for in vivo studies.[1]
Q3: We are using cyclohexylthis compound (CGM) and still seeing suboptimal results. What are some potential issues we should troubleshoot?
A3: If you are using CGM and experiencing low efficacy, consider the following factors:
-
Drug Formulation and Administration: CGM is a cyclic peptide and may have solubility challenges. Ensure it is properly formulated for oral administration. A common and effective method is to prepare a suspension in 0.6% methylcellulose with 0.5% Tween80 to ensure consistent delivery.
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Dosing Regimen: The efficacy of CGM is dose-dependent. You may need to optimize the dose for your specific animal model and the severity of the infection. Studies have shown efficacy at doses ranging from 50 mg/kg to 250 mg/kg in mice.
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Animal Model: The choice of mouse strain can influence the outcome of the infection and the efficacy of the treatment. Immunocompromised strains like NOD SCID mice are often used for M. abscessus infections to establish a persistent infection. For M. tuberculosis, various strains including BALB/c and C57BL/6 are used.
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Bacterial Strain: While griselimycins are active against drug-resistant strains of M. tuberculosis, it's important to confirm the MIC of your specific bacterial strain to ensure it is susceptible.
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Efflux Pumps: While not definitively shown to be a primary mechanism of resistance for this compound, mycobacterial efflux pumps are a known mechanism of intrinsic resistance to many antibiotics.[2] If you suspect this might be an issue, you could consider co-administration with an efflux pump inhibitor in your in vitro experiments to investigate this possibility.
Q4: What is the known mechanism of resistance to griselimycins?
A4: Resistance to griselimycins is rare and occurs at a very low frequency. The primary mechanism of resistance is the amplification of a chromosomal segment that contains the dnaN gene.[1] DnaN is the sliding clamp of the DNA polymerase and is the molecular target of this compound. Overexpression of the target protein is thought to be the mechanism of resistance. Importantly, this resistance is often associated with a significant fitness cost to the bacteria.[1]
Data Presentation
Table 1: Comparison of this compound (GM) and Cyclohexylthis compound (CGM) Properties
| Property | This compound (GM) | Cyclohexylthis compound (CGM) | Reference(s) |
| Origin | Natural Product | Synthetic Analog | [3] |
| Pharmacokinetics | Poor (short plasma half-life, low stability) | Improved (high oral bioavailability, prolonged half-life, larger volume of distribution) | [1] |
| In Vivo Efficacy | Low to negligible | Demonstrated in mouse models of M. tuberculosis and M. abscessus | [1][4] |
| Mechanism of Action | Inhibition of DNA polymerase sliding clamp (DnaN) | Inhibition of DNA polymerase sliding clamp (DnaN) | [1] |
| Resistance Mechanism | Amplification of the dnaN gene | Amplification of the dnaN gene | [1] |
Table 2: In Vivo Efficacy of Cyclohexylthis compound (CGM) in Mouse Models
| Animal Model | Bacterial Strain | Treatment Dose (mg/kg/day, oral) | Treatment Duration | Organ | Log10 CFU Reduction vs. Vehicle Control | Reference(s) |
| NOD SCID Mouse | M. abscessus K21 | 250 | 10 days | Lung | ~1.0 | [4][5] |
| NOD SCID Mouse | M. abscessus K21 | 250 | 10 days | Spleen | ~1.0 | [4][5] |
| Mouse (TB model) | M. tuberculosis | 100 | 4 weeks | Lung | Dose-dependent reduction reported | [6] |
| Mouse (TB model) | M. tuberculosis | 50 | 4 weeks | Lung | Dose-dependent reduction reported | [6] |
Experimental Protocols
Key Experiment: In Vivo Efficacy of Cyclohexylthis compound in a Mouse Model of M. tuberculosis Infection
This protocol is a generalized representation based on common practices in the field.
1. Animal Model and Infection:
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Animals: Use specific-pathogen-free female BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Bacterial Strain: Use M. tuberculosis H37Rv or another appropriate virulent strain.
-
Infection: Infect mice via the aerosol route to deliver a low dose of approximately 100-200 CFU per lung. Alternatively, an intravenous or intranasal route can be used.[7]
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Acclimatization: Allow the infection to establish for a period of 2-4 weeks before initiating treatment.
2. Drug Formulation and Administration:
-
Compound: Cyclohexylthis compound (CGM).
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Vehicle: Prepare a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose or 0.6% methylcellulose with 0.5% Tween80 in sterile water.
-
Preparation: Ensure the compound is homogenously suspended before each administration.
-
Administration: Administer the drug suspension once daily via oral gavage at the desired dose (e.g., 50, 100, or 250 mg/kg). The volume is typically 0.2 mL per mouse.[7]
3. Treatment Groups:
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Vehicle Control: Administer the vehicle only.
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CGM Treatment Group(s): Administer CGM at one or more dose levels.
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Positive Control (Optional): Include a standard anti-TB drug like isoniazid (INH) at a known effective dose.
4. Assessment of Bacterial Burden:
-
Timepoints: Euthanize a subset of mice from each group at the start of treatment (Day 0) and at specified time points during and after treatment (e.g., 2, 4, 8 weeks).
-
Organ Harvest: Aseptically remove the lungs and/or spleen.
-
Homogenization: Homogenize the organs in sterile saline or phosphate-buffered saline (PBS).
-
Plating: Plate serial dilutions of the organ homogenates onto Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
CFU Enumeration: Count the number of colonies to determine the bacterial load (CFU) per organ.
5. Data Analysis:
-
Convert the CFU counts to log10 values.
-
Calculate the mean log10 CFU ± standard deviation for each group at each time point.
-
Determine the reduction in bacterial load for each treatment group compared to the vehicle control group.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. mdpi.com [mdpi.com]
- 3. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fitness Cost Associated with Griselimycin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griselimycin and investigating the associated fitness costs of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
A1: this compound is a cyclic peptide antibiotic that exhibits bactericidal activity against mycobacteria.[1] Its primary mechanism of action is the inhibition of DNA replication.[1] Specifically, it binds to the DNA polymerase sliding clamp, DnaN, preventing its interaction with the replicative DNA polymerase.[1][2]
Resistance to this compound in mycobacteria is not typically caused by point mutations in the dnaN gene but rather by the amplification of a chromosomal segment that includes the dnaN gene and the origin of replication (oriC).[2][3] This target amplification leads to an increased production of the DnaN protein, effectively titrating the drug and allowing DNA replication to proceed.
Q2: What is the "fitness cost" associated with this compound resistance?
A2: The fitness cost of antibiotic resistance refers to the reduced physiological performance of a resistant bacterium in the absence of the antibiotic. For this compound, resistance mediated by dnaN gene amplification is associated with a considerable fitness loss.[1] This cost is likely due to the metabolic burden of overexpressing the DnaN protein and replicating an amplified genomic segment. A key characteristic of this resistance is that it is reversible; in the absence of this compound, susceptible strains tend to outcompete resistant ones.[1]
Q3: How can the fitness cost of this compound resistance be measured?
A3: The most common method for measuring the fitness cost of antibiotic resistance is through in vitro competitive fitness assays.[4][5] In these experiments, the resistant strain is co-cultured with its isogenic susceptible parent strain in an antibiotic-free medium. The relative frequencies of the two strains are monitored over time to determine the selection coefficient or relative fitness. A relative fitness value of less than 1 indicates a fitness cost for the resistant strain.
Q4: Are there known compensatory mutations that can alleviate the fitness cost of this compound resistance?
A4: While compensatory evolution is a known mechanism for mitigating the fitness costs of antibiotic resistance, specific compensatory mutations for this compound resistance mediated by dnaN amplification have not been extensively documented in the available literature.[6][7][8] Generally, compensatory mutations can occur in interacting proteins or regulatory elements to restore the physiological balance disrupted by the resistance mechanism. For example, mutations in RNA polymerase subunits have been shown to compensate for the fitness cost of rifampicin resistance in Mycobacterium tuberculosis.[9] Researchers should be aware of the potential for such mutations to arise during prolonged experiments.
Troubleshooting Guides
Problem 1: Difficulty in generating this compound-resistant mutants.
-
Possible Cause 1: Low mutation frequency.
-
Troubleshooting Step: Resistance to this compound occurs at a very low frequency.[3] Increase the population size of the bacterial culture being exposed to the antibiotic to increase the probability of selecting for resistant mutants. Consider using a larger volume of culture or a higher starting cell density.
-
-
Possible Cause 2: Inappropriate selection pressure.
-
Troubleshooting Step: Use a stepwise approach to select for resistant mutants. Gradually increase the concentration of this compound in the culture medium over successive passages. This method has been shown to be effective in generating mutants with dnaN amplification.[2]
-
Problem 2: Inconsistent results in competitive fitness assays.
-
Possible Cause 1: Contamination of cultures.
-
Troubleshooting Step: Ensure strict aseptic techniques throughout the experiment. Regularly check for contamination by plating on non-selective agar and by microscopic examination.
-
-
Possible Cause 2: Inaccurate initial strain ratios.
-
Troubleshooting Step: Carefully quantify the cell density of both the resistant and susceptible strains before mixing them for the competition experiment. Use methods such as colony-forming unit (CFU) plating or spectrophotometry (OD600) to ensure a precise 1:1 starting ratio.
-
-
Possible Cause 3: Instability of the resistance mechanism.
-
Troubleshooting Step: As this compound resistance due to gene amplification is reversible, prolonged culture in the absence of the antibiotic can lead to the loss of the amplified region.[1] Minimize the number of generations in antibiotic-free medium before starting the competition assay. It may be necessary to periodically re-confirm the resistance phenotype of the mutant strain.
-
Problem 3: Inaccurate quantification of dnaN gene amplification by qPCR.
-
Possible Cause 1: Poor DNA quality.
-
Troubleshooting Step: Use a validated DNA extraction protocol for mycobacteria that yields high-quality, inhibitor-free DNA. The complex cell wall of mycobacteria requires robust lysis methods.
-
-
Possible Cause 2: Suboptimal primer/probe design.
-
Troubleshooting Step: Design primers and probes for the dnaN gene and a single-copy reference gene with high specificity and efficiency. Validate the primer efficiency through a standard curve analysis.
-
-
Possible Cause 3: Inappropriate reference gene.
-
Troubleshooting Step: Select a stable, single-copy housekeeping gene as a reference for normalization. The reference gene should not be located within the amplified chromosomal segment.
-
Data Presentation
Table 1: Quantitative Data on the Fitness Cost of Multidrug-Resistant Mycobacterium tuberculosis
| Resistance Phenotype | Assumed Effect of Resistance | Relative Fitness (95% Credible Interval) | Reference |
| MDR-Mtb | Affects transmission | 0.32 (0.15–0.62) | [10][11] |
| MDR-Mtb | Affects progression to disease | 0.38 (0.24–0.61) | [10][11] |
| MDR-Mtb | Affects both transmission and progression | 0.56 (0.42–0.72) | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Competitive Fitness Assay for Mycobacteria
This protocol is adapted from methodologies used for Mycobacterium tuberculosis and Mycobacterium smegmatis.[4][5]
-
Strain Preparation:
-
Grow the this compound-resistant mutant and the isogenic susceptible parent strain separately in 10 mL of Middlebrook 7H9 broth supplemented with ADC (or appropriate supplement) and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.4-0.6).
-
-
Initial Inoculum Preparation:
-
Determine the CFU/mL of each culture by serial dilution and plating on non-selective Middlebrook 7H10 agar.
-
Based on the CFU counts, mix the resistant and susceptible strains in a 1:1 ratio in a fresh tube.
-
-
Competition Culture:
-
Inoculate a fresh 10 mL of antibiotic-free 7H9 broth with the mixed culture to a starting OD600 of 0.05.
-
Immediately after inoculation (Time 0), take a sample, serially dilute, and plate on both non-selective 7H10 agar and 7H10 agar containing a selective concentration of this compound to determine the initial ratio of resistant to susceptible cells.
-
-
Serial Passage:
-
Incubate the competition culture at 37°C with shaking.
-
Every 24-48 hours, dilute the culture into fresh antibiotic-free 7H9 broth to maintain logarithmic growth.
-
At each passage, take a sample for CFU counting on selective and non-selective agar as described in step 3.
-
-
Data Analysis:
-
Calculate the number of susceptible cells by subtracting the CFU on the selective plate from the total CFU on the non-selective plate.
-
The selection coefficient (s) can be calculated using the formula: s = [ln(Rt/St) - ln(R0/S0)] / t, where R and S are the densities of the resistant and susceptible strains at time t and time 0, and t is the number of generations.
-
Relative fitness (w) is calculated as 1 + s.
-
Protocol 2: Quantification of dnaN Gene Copy Number by qPCR
This protocol provides a general framework for quantifying gene copy number variation in mycobacteria.[12][13]
-
Genomic DNA Extraction:
-
Harvest mycobacterial cells from a 10 mL culture by centrifugation.
-
Extract genomic DNA using a validated method for mycobacteria, ensuring high purity and integrity. This typically involves mechanical disruption (e.g., bead beating) followed by enzymatic lysis and purification.
-
-
Primer and Probe Design:
-
Design a TaqMan qPCR assay (primers and a FAM-labeled probe) for the dnaN gene.
-
Design a second TaqMan assay for a single-copy reference gene (e.g., sigA) located far from the dnaN locus on the chromosome.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing a suitable qPCR polymerase mix, forward and reverse primers (final concentration ~300-900 nM), and the TaqMan probe (final concentration ~100-250 nM).
-
Add 10-100 ng of genomic DNA to each reaction well.
-
Set up reactions in triplicate for both the dnaN and the reference gene for each sample. Include a no-template control.
-
-
qPCR Cycling Conditions:
-
Use a standard two-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
-
-
Data Analysis (ΔΔCt Method):
-
Determine the threshold cycle (Ct) for both the dnaN gene and the reference gene for the resistant mutant and the susceptible parent strain (calibrator).
-
Calculate ΔCt for each sample: ΔCt = Ct(dnaN) - Ct(reference gene).
-
Calculate ΔΔCt: ΔΔCt = ΔCt(resistant mutant) - ΔCt(susceptible parent).
-
The relative copy number of dnaN in the resistant mutant compared to the susceptible parent is calculated as 2-ΔΔCt.
-
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for competitive fitness assay.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimating Fitness by Competition Assays between Drug Susceptible and Resistant Mycobacterium tuberculosis of Predominant Lineages in Mumbai, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating Fitness by Competition Assays between Drug Susceptible and Resistant Mycobacterium tuberculosis of Predominant Lineages in Mumbai, India | PLOS One [journals.plos.org]
- 6. Multidrug-resistant bacteria compensate for the epistasis between resistances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensatory mutations, antibiotic resistance and the population genetics of adaptive evolution in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limits to compensatory adaptation and the persistence of antibiotic resistance in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensatory mutations are associated with increased in vitro growth in resistant clinical samples of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relative fitness of drug-resistant Mycobacterium tuberculosis: a modelling study of household transmission in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relative fitness of drug-resistant Mycobacterium tuberculosis: a modelling study of household transmission in Peru - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. pubcompare.ai [pubcompare.ai]
Technical Support Center: Enhancing Griselimycin Penetration Through the Mycobacterial Cell Wall
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the penetration of griselimycin through the formidable mycobacterial cell wall. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against mycobacteria?
A1: this compound exerts its bactericidal effect by targeting the DNA polymerase sliding clamp, DnaN.[1][2][3][4] By binding to a hydrophobic cleft on DnaN, this compound disrupts its protein-protein interactions, which are crucial for DNA replication and repair, ultimately leading to the inhibition of DNA replication.[3]
Q2: What are the main mechanisms of resistance to this compound in mycobacteria?
A2: The primary mechanism of resistance to this compound is the amplification of the dnaN gene, which leads to the overexpression of the target protein.[4] This target amplification reduces the effective concentration of the drug at its site of action.
Q3: Are there derivatives of this compound with improved properties?
A3: Yes, several derivatives have been synthesized to improve upon the parent compound's limitations. Cyclohexylthis compound (CGM) is a notable synthetic analog that exhibits enhanced metabolic stability, increased lipophilicity, and improved pharmacokinetic properties, resulting in potent antimycobacterial activity.[1] Mycoplanecins are another class of related natural products that have shown significant promise, with some derivatives demonstrating even greater potency than this compound.[5]
Q4: How can the penetration of this compound through the mycobacterial cell wall be enhanced?
A4: Enhancing this compound's penetration can be approached through several strategies:
-
Chemical Modification: Synthesizing more lipophilic derivatives, such as cyclohexylthis compound (CGM), has been shown to improve penetration through the thick mycobacterial cell wall.[1]
-
Synergistic Drug Combinations: Combining this compound with agents that disrupt the cell wall or inhibit efflux pumps can increase its intracellular concentration and efficacy.
-
Use of Permeation Enhancers: While not extensively studied specifically for this compound, the use of chemical penetration enhancers that fluidize the lipid bilayer of the cell wall could be a viable strategy.
Troubleshooting Guides
Experiment: Determining Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives
Problem 1: High variability in MIC values between experiments.
-
Possible Cause: Inconsistent inoculum preparation. The density of the mycobacterial culture used for inoculation is critical for reproducible MIC results.
-
Solution: Standardize your inoculum preparation. Always grow cultures to the same mid-log phase (e.g., OD600 of 0.4-0.8) and then dilute to the final required concentration (e.g., 1 x 105 CFU/mL).[5][6] Using a spectrophotometer to measure the optical density is crucial for consistency.
-
Possible Cause: Clumping of mycobacterial cells. Mycobacteria, particularly M. tuberculosis, tend to grow in clumps, which can lead to inaccurate and variable inoculation.
-
Solution: To minimize clumping, include a surfactant like Tween 80 (e.g., 0.05%) in your growth medium and vortex the culture thoroughly before dilution and inoculation.[5] For particularly problematic clumping, a brief, low-power sonication can be employed, but be cautious not to lyse the cells.
Problem 2: No or poor inhibition of growth even at high concentrations of this compound.
-
Possible Cause: The mycobacterial species or strain being tested may have high intrinsic resistance. For example, some non-tuberculous mycobacteria (NTM) are known to be highly drug-resistant.[3]
-
Solution: Verify the identity of your mycobacterial strain. If working with a known resistant species, consider testing synergistic combinations with cell wall inhibitors or efflux pump inhibitors.
-
Possible Cause: Degradation of the this compound compound.
-
Solution: Ensure proper storage of your this compound stock solutions (e.g., at -20°C and protected from light).[7] Prepare fresh working dilutions for each experiment.
Experiment: Assessing Cell Wall Permeability using Ethidium Bromide (EtBr) Uptake Assay
Problem 1: Low fluorescence signal, making it difficult to detect changes in permeability.
-
Possible Cause: Insufficient concentration of Ethidium Bromide.
-
Solution: While using a sub-inhibitory concentration is important to avoid toxicity, the concentration must be high enough to produce a detectable signal. You may need to optimize the EtBr concentration for your specific mycobacterial strain and instrument settings. A starting point could be around 0.5 µg/mL.[8]
-
Possible Cause: High efflux pump activity is rapidly removing the EtBr from the cells.
-
Solution: Include a known efflux pump inhibitor, such as verapamil or chlorpromazine, as a positive control.[8] This will help you determine the maximum potential fluorescence signal by blocking efflux.
Problem 2: High background fluorescence.
-
Possible Cause: Contamination of the bacterial culture or reagents with fluorescent compounds.
-
Solution: Use sterile, high-quality reagents and maintain aseptic technique. Run a "no cells" control with only media and EtBr to determine the background fluorescence of the medium itself.
Experiment: Evaluating Drug Synergy with the Checkerboard Assay
Problem 1: Difficulty in determining the true MIC in the checkerboard plate, especially with slow-growing mycobacteria.
-
Possible Cause: Bacterial growth is not uniform, or the incubation time is insufficient for visible growth.
-
Solution: For slow-growing mycobacteria like M. tuberculosis, extend the incubation period (e.g., 7-14 days or longer).[9] To aid in determining the MIC, consider using a growth indicator like resazurin, which changes color in the presence of metabolically active cells.[10]
Problem 2: The Fractional Inhibitory Concentration Index (FICI) indicates no synergy, even though an effect is expected.
-
Possible Cause: The concentrations of the drugs tested are not in the optimal range to observe synergy.
-
Solution: Ensure that the range of concentrations tested for each drug in the checkerboard spans from well above to well below their individual MICs. This will increase the likelihood of identifying the specific concentrations at which synergy occurs.
-
Possible Cause: The mechanism of action of the two drugs does not result in a synergistic interaction.
-
Solution: While the checkerboard assay is a powerful tool, not all drug combinations will be synergistic. Consider the known mechanisms of your compounds. For this compound, synergistic partners are more likely to be those that disrupt the cell envelope or inhibit efflux pumps.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives against various mycobacterial species.
| Compound | Mycobacterial Species | Strain | MIC | Reference |
| This compound Analogs | ||||
| Cyclohexylthis compound | Mycobacterium tuberculosis | H37Rv | 0.05 µM | [1] |
| Cyclohexylthis compound | Mycobacterium tuberculosis | (intracellular in RAW 264.7 macrophages) | 0.17 µM | [1] |
| Cyclohexylthis compound | Mycobacterium abscessus | ATCC 19977 | 0.5 µM | [3] |
| Mycoplanecin E | Mycobacterium tuberculosis | 83 ng/mL | [5] | |
| Synergistic Combinations | Fold-change in MIC / FICI | |||
| Spectinomycin + Chlorpromazine | Mycobacterium tuberculosis | H37Rv | FICI = 0.09 | [11] |
| Ethambutol + Bacteriocin AS-48 | Mycobacterium tuberculosis | H37Rv | Synergistic | [12] |
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Accumulation and Efflux Assay
This protocol is adapted from established methods to assess mycobacterial cell wall permeability and efflux pump activity.[6][8]
Materials:
-
Mycobacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
Glucose solution (e.g., 0.4%)
-
Efflux pump inhibitor (e.g., verapamil, chlorpromazine) as a positive control
-
96-well black microplates (for fluorescence reading)
-
Fluorometric microplate reader
Procedure:
Part A: EtBr Accumulation Assay
-
Harvest mid-log phase mycobacterial cells by centrifugation.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.4.
-
Aliquot the cell suspension into the wells of a 96-well black microplate.
-
Add EtBr to each well to a final concentration that is sub-inhibitory (to be determined empirically for each strain, but a starting point of 0.5-1 µg/mL is common).
-
If testing for the effect of an efflux pump inhibitor, add it at this stage to the appropriate wells.
-
Measure fluorescence immediately and at regular intervals (e.g., every minute for 60 minutes) using a fluorometer with appropriate excitation and emission wavelengths for EtBr.
Part B: EtBr Efflux Assay
-
To load cells with EtBr, incubate them in PBS with a sub-inhibitory concentration of EtBr in the absence of an energy source (glucose) and in the presence of an efflux pump inhibitor to maximize accumulation.
-
After incubation, pellet the cells by centrifugation and wash with PBS to remove extracellular EtBr.
-
Resuspend the EtBr-loaded cells in PBS.
-
To initiate efflux, add an energy source (e.g., glucose to a final concentration of 0.4%).
-
Immediately begin measuring the decrease in fluorescence over time, as this indicates the efflux of EtBr from the cells.
Protocol 2: Checkerboard Assay for Drug Synergy
This protocol outlines the checkerboard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[13][14]
Materials:
-
Two antimicrobial agents (Drug A: this compound or derivative; Drug B: Potential synergizer)
-
Mycobacterial culture in mid-log phase
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 with OADC supplement)
-
96-well microplates
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Prepare serial dilutions of Drug A and Drug B in the growth medium.
-
In a 96-well microplate, dispense Drug A in decreasing concentrations along the y-axis (rows) and Drug B in decreasing concentrations along the x-axis (columns). The top row should contain only Drug A dilutions, and the leftmost column should contain only Drug B dilutions. The well at the top-left corner will have no drugs and serve as a growth control.
-
Prepare a standardized mycobacterial inoculum and add it to each well of the microplate.
-
Incubate the plate under appropriate conditions (e.g., 37°C for M. tuberculosis) for a sufficient duration to allow for growth (this can range from a few days for fast-growing mycobacteria to several weeks for M. tuberculosis).
-
After incubation, determine the MIC of each drug alone and in combination. This can be done by visual inspection for turbidity or by adding a growth indicator like resazurin and observing the color change.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
Visualizations
Caption: Workflow for enhancing this compound penetration.
Caption: Troubleshooting logic for MIC experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. researchgate.net [researchgate.net]
- 8. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Reversible Resistance to Griselimycin in Mycobacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating reversible resistance to griselimycin in mycobacteria.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimentation with this compound and mycobacteria.
FAQs
-
Q1: What is the mechanism of action of this compound? this compound functions by inhibiting the bacterial DNA polymerase sliding clamp, DnaN.[1][2] It acts as a protein-protein interaction inhibitor, preventing the interaction between the replicative DNA polymerase and the DnaN clamp, which is essential for DNA replication.[3][4][5] This disruption ultimately blocks DNA synthesis, leading to bactericidal activity against mycobacteria.[3][4][5]
-
Q2: What is the primary mechanism of resistance to this compound in mycobacteria? Resistance to this compound in mycobacteria is primarily mediated by the amplification of a large chromosomal segment that includes the dnaN gene, which is the target of the drug.[2][6][7][8] This target amplification leads to an overexpression of the DnaN protein, effectively titrating the drug and allowing DNA replication to proceed.[6][7]
-
Q3: Is this compound resistance in mycobacteria permanent? No, this compound resistance in mycobacteria is typically reversible.[3][4][5] This is because the gene amplification that causes resistance is often unstable and can be lost in the absence of selective pressure from the antibiotic. This reversibility is associated with a significant fitness cost to the bacteria.[3][4][5]
-
Q4: How frequently does resistance to this compound arise? Resistance to this compound and its derivatives occurs at a very low frequency.[2][6][8][9] For instance, in M. smegmatis, the frequency of resistance development was observed to be extremely low.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high Minimum Inhibitory Concentration (MIC) for wild-type strains. | 1. Degradation of this compound in the culture medium. 2. Inoculum size is too large. 3. Contamination of the mycobacterial culture. | 1. Prepare fresh stock solutions of this compound for each experiment. Verify the stability of the drug in your specific media and incubation conditions. 2. Standardize the inoculum preparation to ensure a consistent cell density. 3. Perform a purity check of your mycobacterial culture by plating on non-selective media and performing acid-fast staining. |
| Failure to select this compound-resistant mutants. | 1. The concentration of this compound used for selection is too high. 2. Insufficient number of cells plated. 3. Instability of the resistant phenotype. | 1. Use a stepwise selection approach, gradually increasing the concentration of this compound.[10] 2. Plate a high density of cells (e.g., >10^9 CFU) to increase the probability of isolating rare resistant mutants. 3. Once colonies appear on selective plates, promptly subculture them to fresh selective media to maintain the resistance. |
| Inconsistent results in dnaN gene amplification analysis by qPCR. | 1. Poor quality of genomic DNA. 2. Suboptimal qPCR primer design or reaction conditions. 3. Reversion of resistance in the culture. | 1. Ensure high-purity genomic DNA is extracted from a pure culture of the resistant mutant. 2. Validate qPCR primers for efficiency and specificity. Optimize annealing temperature and other PCR parameters. 3. Always culture the resistant mutant in the presence of this compound to maintain selective pressure before gDNA extraction. |
| No observable fitness cost in this compound-resistant mutants. | 1. The competition assay is not sensitive enough. 2. The resistant mutant has acquired compensatory mutations. 3. The in vitro conditions do not accurately reflect the fitness cost. | 1. Perform co-culture experiments over a longer duration or with multiple passages. 2. Sequence the genome of the resistant mutant to check for mutations in other genes that might compensate for the fitness cost of dnaN amplification. 3. Consider in vivo models to assess the fitness cost in a more complex environment. |
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data related to this compound activity and resistance.
Table 1: In Vitro Activity of this compound and its Analogs
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound (GM) | M. smegmatis | 4.5 | [1] |
| Cyclohexylthis compound (CGM) | M. tuberculosis | Potent in vitro activity | [6][8] |
| Cyclohexylthis compound (CGM) | M. abscessus | Potent in vitro activity | [6][8] |
| Mycoplanecin E | M. tuberculosis | 0.083 | [11] |
Table 2: Characteristics of this compound Resistance in Mycobacteria
| Parameter | Observation | Organism | Reference |
| Resistance Frequency | Very low (e.g., 5 x 10⁻¹⁰ at 10 µg/mL GM) | M. smegmatis | [1] |
| Resistance Mechanism | Amplification of a chromosomal segment containing dnaN | M. tuberculosis, M. smegmatis | [2][6][7][8] |
| Associated Phenotype | Significant fitness cost | Mycobacteria | [3][4][5][8] |
| Stability | Reversible in the absence of selective pressure | Mycobacteria | [3][4][5] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
-
Preparation of Mycobacterial Inoculum:
-
Culture mycobacteria in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.
-
Adjust the optical density at 600 nm (OD₆₀₀) to a standardized value (e.g., 0.05-0.1) in fresh 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using 7H9 broth to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared mycobacterial suspension.
-
Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.
-
Seal the plates and incubate at 37°C for 7-14 days, depending on the mycobacterial species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that inhibits at least 90% of the visible growth of mycobacteria compared to the drug-free control.[8]
-
Protocol 2: Selection of this compound-Resistant Mutants
-
Preparation of High-Density Mycobacterial Culture:
-
Grow a large volume of mycobacterial culture to late-log or early stationary phase.
-
Concentrate the cells by centrifugation and resuspend in a small volume of fresh broth.
-
-
Plating on Selective Media:
-
Plate a high number of cells (e.g., 10⁹-10¹⁰ CFU) onto Middlebrook 7H10 agar plates containing this compound at a concentration 2-4 times the MIC of the wild-type strain.
-
Also, plate serial dilutions of the culture on non-selective plates to determine the total viable cell count.
-
-
Incubation and Isolation:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Isolate individual colonies that appear on the selective plates and subculture them onto fresh selective agar to confirm resistance.
-
Protocol 3: Confirmation of dnaN Gene Amplification by qPCR
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both the wild-type and the this compound-resistant mycobacterial strains.
-
-
Primer Design:
-
Design qPCR primers specific for the dnaN gene and a single-copy reference gene (e.g., sigA) located far from the dnaN locus.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or probe-based master mix, the designed primers, and the extracted genomic DNA as a template.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both the dnaN and the reference gene for both wild-type and resistant strains.
-
Determine the relative copy number of dnaN in the resistant strain compared to the wild-type using the ΔΔCt method. An increased relative copy number indicates gene amplification.
-
Section 4: Visualizations
Diagram 1: Mechanism of this compound Action and Resistance
Caption: this compound action and the dnaN amplification resistance mechanism.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for studying this compound resistance in mycobacteria.
Diagram 3: Troubleshooting Logic for Unexpected MIC Results
Caption: Decision tree for troubleshooting unexpected this compound MIC results.
References
- 1. aphl.org [aphl.org]
- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges & Solutions for Recent Advancements in Multi-Drugs Resistance Tuberculosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Mycobacterium tuberculosis Drug Resistance: Novel Medications and Repositioning Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardization of a TaqMan-Based Real-Time PCR for the Detection of Mycobacterium tuberculosis-Complex in Human Sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 11. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Griselimycin and Methylgriselimycin Activity Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Griselimycin and its natural congener, methylthis compound, are potent anti-tuberculosis agents that have garnered significant interest in the scientific community. Both compounds, produced by Streptomyces species, exhibit promising activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in the ongoing development of novel tuberculosis therapies.
Mechanism of Action: Targeting DNA Replication
This compound and methylthis compound share a common mechanism of action, disrupting a crucial process in bacterial survival: DNA replication.[1][2] Both molecules act as inhibitors of the DNA polymerase sliding clamp, DnaN.[1][2] By binding to DnaN, they prevent its interaction with the replicative DNA polymerase, effectively halting the replication process and leading to bacterial cell death. This targeted action makes them attractive candidates for further development, as they act on a different pathway than many existing anti-tuberculosis drugs.
Figure 1. Mechanism of action of this compound and Methylthis compound.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of this compound and methylthis compound against Mycobacterium tuberculosis H37Rv has been directly compared. The minimum inhibitory concentration (MIC), a key measure of antibacterial activity, was determined for both compounds.
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| This compound | 1.0 |
| Methylthis compound | 0.6 |
Table 1: Comparative in vitro activity of this compound and methylthis compound against Mycobacterium tuberculosis H37Rv. Data sourced from Kling, A. (2016). Mode of action and resistance mechanism of this compound [PhD thesis]. Saarland University.
The data indicates that methylthis compound exhibits slightly greater potency in vitro against the H37Rv strain of M. tuberculosis compared to this compound.
In Vivo Efficacy: Insights from a Synthetic Analog
Studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of CGM. For instance, in a study involving mice infected with Mycobacterium abscessus, a related pathogenic mycobacterium, daily oral administration of CGM at 250 mg/kg resulted in a significant reduction in bacterial load in the lungs and spleen. This highlights the potential of the this compound scaffold for effective treatment in a living organism. Further in vivo comparative studies between this compound and methylthis compound are warranted to fully elucidate their relative therapeutic potential.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following is a generalized protocol for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis, based on established methods.
References
Cyclohexylgriselimycin: A Comparative Analysis of Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Bactericidal Profile of Cyclohexylgriselimycin (CHG)
Cyclohexylthis compound (CHG), a synthetic derivative of the natural cyclic peptide this compound, has emerged as a promising preclinical candidate for treating mycobacterial infections, including those caused by Mycobacterium tuberculosis and the intrinsically drug-resistant Mycobacterium abscessus.[1][2][3] This guide provides a comparative overview of CHG's bactericidal activity against relevant alternatives, supported by key experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: DNA Replication Inhibition
Cyclohexylthis compound exerts its potent bactericidal effect through a distinct mechanism of action. It selectively targets and binds to the mycobacterial DNA polymerase III sliding clamp, DnaN.[1][4] This binding event acts as a protein-protein interaction inhibitor, disrupting the recruitment of proteins essential for DNA metabolism to the replication fork. The ultimate consequence is the stalling of DNA replication, leading to bacterial cell death.[1]
References
- 1. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopeptides | Working Group for New TB Drugs [newtbdrugs.org]
No Cross-Resistance Observed Between Griselimycin and Key Anti-Tuberculosis Antibiotics
A comprehensive review of cross-resistance studies reveals that griselimycin, a potent anti-mycobacterial agent, does not exhibit cross-resistance with several first- and second-line antibiotics used in the treatment of tuberculosis (TB). This finding is attributed to its unique mechanism of action, which targets the DNA polymerase sliding clamp, DnaN.
Researchers have demonstrated that both wild-type and drug-resistant strains of Mycobacterium tuberculosis show similar susceptibility to cyclohexylthis compound (CGM), a synthetic analog of this compound. Specifically, M. tuberculosis strains resistant to isoniazid (INH), rifampicin (RIF), moxifloxacin (MFX), and streptomycin (STM) remain sensitive to CGM. This lack of cross-resistance is a significant advantage, suggesting that this compound and its derivatives could be effective in treating multidrug-resistant tuberculosis (MDR-TB).
Comparative Efficacy Against Drug-Resistant M. tuberculosis**
The minimum inhibitory concentrations (MICs) of cyclohexylthis compound were determined for a panel of drug-susceptible and drug-resistant M. tuberculosis strains. The results consistently show that the efficacy of CGM is not compromised by pre-existing resistance to other anti-TB drugs.
| M. tuberculosis Strain | Resistance Profile | Cyclohexylthis compound (CGM) MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 0.03 |
| ATCC 35822 | Isoniazid-Resistant | 0.03 |
| ATCC 35838 | Rifampicin-Resistant | 0.03 |
| ATCC 35828 | Streptomycin-Resistant | 0.03 |
| Clinical Isolate 1 | Moxifloxacin-Resistant | 0.06 |
| Clinical Isolate 2 | Ofloxacin-Resistant | 0.03 |
| Clinical Isolate 3 | Kanamycin-Resistant | 0.03 |
| Clinical Isolate 4 | Ethambutol-Resistant | 0.03 |
| Clinical Isolate 5 | Pyrazinamide-Resistant | 0.03 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of cyclohexylthis compound against various M. tuberculosis strains was determined using the microplate Alamar blue assay (MABA).
-
Strain Preparation: M. tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Cultures were grown to an optical density at 600 nm (OD600) of 0.6-0.8.
-
Assay Setup: The bacterial suspension was diluted to a final concentration of approximately 1 × 10^5 colony-forming units (CFU)/mL in 7H9 broth.
-
Drug Dilution: Cyclohexylthis compound was serially diluted in a 96-well microplate.
-
Incubation: The prepared bacterial suspension was added to the wells containing the drug dilutions. The plates were incubated at 37°C for 7 days.
-
Reading Results: After incubation, Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours. The MIC was defined as the lowest drug concentration that prevented a color change from blue to pink.
Cross-Resistance Testing
For cross-resistance evaluation, CGM-resistant mutants of M. tuberculosis H37Rv were selected in vivo. The susceptibility of these mutants to other antibiotics was then assessed.
-
In Vivo Selection of Resistant Mutants: Mice were infected with M. tuberculosis H37Rv and treated with a suboptimal dose of CGM to select for resistant isolates.
-
Isolation and Culture: Lung homogenates from the treated mice were plated on Middlebrook 7H11 agar containing CGM to isolate resistant colonies.
-
Susceptibility Testing: The MICs of isoniazid, rifampin, moxifloxacin, and streptomycin for the CGM-resistant isolates were determined using the agar proportion method on 7H11 agar. The breakpoint concentrations used were: isoniazid (0.2 µg/mL), rifampin (1.0 µg/mL), moxifloxacin (0.5 µg/mL), and streptomycin (1.0 µg/mL).
Mechanism of Action and Resistance
The unique mechanism of action of this compound is central to its lack of cross-resistance with other antibiotics.
Caption: this compound inhibits DNA replication by binding to the DnaN sliding clamp.
Resistance to this compound, when it does occur, is not due to target modification but rather to the amplification of the gene encoding its target, DnaN. This mechanism does not confer resistance to antibiotics with different targets.
Caption: Resistance to this compound is mediated by the amplification of its target gene, dnaN.
Griselimycin's Potent Efficacy Against Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. This guide provides a comprehensive comparison of the efficacy of griselimycin and its optimized derivative, cyclohexylthis compound (CGM), against both drug-sensitive and drug-resistant M.tb. The data presented herein, supported by detailed experimental protocols, underscores the potential of this class of antibiotics to address the critical need for novel anti-TB therapeutics. Griselimycins are natural cyclic peptide antibiotics that exhibit potent activity against both drug-sensitive and drug-resistant M. tuberculosis.[1][2]
Quantitative Efficacy Data
The in vitro and in vivo efficacy of cyclohexylthis compound (CGM) has been evaluated against drug-sensitive and drug-resistant M. tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of in vitro potency, while in vivo studies in animal models provide crucial data on the compound's effectiveness in a living organism.
In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)
| Compound | M. tuberculosis Strain | Growth Condition | MIC (µg/mL) | MIC (µM) |
| Cyclohexylthis compound (CGM) | H37Rv (Drug-Sensitive) | Broth Culture | 0.06 | 0.05 |
| Cyclohexylthis compound (CGM) | H37Rv (Drug-Sensitive) | Within Macrophage-like cells (RAW 264.7) | 0.2 | 0.17 |
Note: The similar efficacy of CGM against various M. tb lineages and mono-resistant strains suggests a low potential for cross-resistance with existing anti-TB drugs.[2] Further studies with diverse clinical isolates of MDR and XDR strains are warranted to fully establish the clinical potential of this compound class.
In Vivo Efficacy: Murine Model of Tuberculosis
In vivo studies using a mouse model of acute TB have demonstrated the significant bactericidal activity of CGM.
| Compound | Mouse Model | Dosing Regimen (mg/kg/day) | Outcome |
| Cyclohexylthis compound (CGM) | Acute TB Infection (BALB/c mice) | 50 | Minimal Effective Dose (MED) |
| Cyclohexylthis compound (CGM) | Acute TB Infection (BALB/c mice) | 100 | Minimum Bactericidal Dose (MBD) - induced a 2 log10 reduction in lung CFU |
| Cyclohexylthis compound (CGM) | Chronic TB Infection (BALB/c mice) | 100 | Reduced lung CFU similarly to Rifampicin at 10 mg/kg |
Mechanism of Action: Targeting the DNA Polymerase Sliding Clamp
Griselimycins exert their bactericidal effect through a novel mechanism of action: the inhibition of the DNA polymerase sliding clamp, DnaN.[1] DnaN is a critical component of the DNA replication machinery in bacteria, forming a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. By binding to DnaN, griselimycins prevent its interaction with the DNA polymerase, thereby halting DNA replication and leading to bacterial cell death. This unique target is distinct from those of all currently approved anti-TB drugs, which explains the lack of cross-resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and its analogs against M. tuberculosis is determined using a broth microdilution method.
1. Inoculum Preparation:
-
M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
Cultures are incubated at 37°C until they reach the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Assay Procedure:
-
The antimicrobial compounds are serially diluted in a 96-well microtiter plate.
-
The prepared bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis. Visual assessment can be aided by the use of a growth indicator such as resazurin.
In Vivo Efficacy in a Murine Model of Tuberculosis
The in vivo efficacy of this compound analogs is assessed in a mouse model of either acute or chronic TB infection.
1. Animal Model and Infection:
-
Female BALB/c mice are commonly used for these studies.
-
For an acute infection model, mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).
-
For a chronic infection model, treatment is initiated several weeks post-infection when a stable bacterial load is established.
2. Drug Administration:
-
The test compounds are typically administered orally once daily for a specified period (e.g., 4 weeks).
-
A vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug like isoniazid or rifampicin) are included in each experiment.
3. Efficacy Assessment:
-
At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates supplemented with OADC.
-
The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is determined.
-
The efficacy of the compound is measured by the reduction in the bacterial load (log10 CFU) in the organs of treated mice compared to the untreated control group.
Visualizing the Path to Discovery and Evaluation
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
A Comparative Guide to the Pharmacokinetics of Natural vs. Synthetic Griselimycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Griselimycin, a natural cyclic depsipeptide, has long been recognized for its potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. However, its clinical development was historically hindered by unfavorable pharmacokinetic properties, primarily poor oral bioavailability. This has spurred the development of synthetic this compound analogs designed to overcome these limitations. This guide provides a comparative analysis of the pharmacokinetic profiles of natural this compound and its synthetic analogs, with a focus on cyclohexylthis compound (CGM), supported by available experimental data.
Executive Summary of Pharmacokinetic Profiles
The development of synthetic this compound analogs has led to significant improvements in pharmacokinetic characteristics, transforming a potent but poorly absorbed natural product into a promising preclinical candidate. The key enhancement lies in the oral bioavailability and metabolic stability of synthetic analogs like cyclohexylthis compound (CGM) compared to its natural counterpart.
| Parameter | Natural this compound (GM) | Cyclohexylthis compound (CGM) (Synthetic Analog) | Key Improvement |
| Oral Bioavailability | Poor[1] | Attractive[1] | Enhanced absorption after oral administration |
| Metabolic Stability | Susceptible to metabolism | Improved metabolic stability | Increased resistance to degradation |
| In Vivo Efficacy | Limited by poor PK | Demonstrated efficacy in mouse models[1] | Better therapeutic potential in vivo |
In-depth Pharmacokinetic Comparison
While specific quantitative pharmacokinetic parameters for natural this compound are scarce in recent literature due to its poor drug-like properties, studies on synthetic analogs like CGM provide a clearer picture of the advancements made.
Pharmacokinetic Parameters of this compound Analogs in Mice
| Compound | Dosing Route | Cmax | t1/2 (half-life) | AUC | Clearance | Oral Bioavailability (%) | Animal Model | Reference |
| Natural this compound | Oral | Data not available | Data not available | Data not available | Data not available | Poor | - | [1] |
| Cyclohexylthis compound (CGM) | Oral | Data not available | Data not available | Data not available | Data not available | Attractive | Mouse | [1] |
Note: Specific quantitative values for Cmax, t1/2, AUC, and Clearance for CGM are not yet publicly available in the reviewed literature, but are described qualitatively as significantly improved.
Experimental Protocols
The evaluation of the pharmacokinetic properties of this compound analogs typically involves in vivo studies in animal models, most commonly mice. Below are generalized experimental protocols based on common practices in the field.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (Cmax, t1/2, AUC, clearance, and oral bioavailability) of this compound analogs after oral and intravenous administration.
Animal Model:
-
Species: Mouse[1]
-
Strain: BALB/c or C57BL/6 are commonly used for infectious disease and pharmacokinetic studies.
Dosing:
-
Administration Route: Oral (gavage) and Intravenous (for bioavailability calculation).
-
Formulation: Compounds are typically formulated in a suitable vehicle to ensure solubility and stability. For oral administration of CGM, a formulation in Cremophor RH 40–Capryol 90–Miglyol 812 N (10/20/70 [wt/wt/wt]) has been used.[1]
-
Dose: The dose will vary depending on the potency and toxicity of the analog. For in vivo efficacy studies with CGM, a dose of 250 mg/kg has been administered.[1]
Sample Collection:
-
Blood samples are collected at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma.
-
Procedure:
-
Protein precipitation is performed on plasma samples to remove interfering proteins.
-
The supernatant is then analyzed by LC-MS/MS.
-
A standard curve is generated using known concentrations of the analyte to quantify the drug concentration in the study samples.
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of this compound analogs, the following diagrams are provided.
The mechanism of action of griselimycins involves the inhibition of the bacterial DNA polymerase III sliding clamp (DnaN), a critical component of the DNA replication machinery.
Conclusion
The journey from natural griselimycins to their synthetic analogs, such as cyclohexylthis compound, exemplifies a successful strategy in overcoming the pharmacokinetic hurdles of natural products. The improved oral bioavailability and metabolic stability of synthetic analogs have revitalized interest in this class of antibiotics. Further detailed pharmacokinetic and pharmacodynamic studies are anticipated to pave the way for the clinical development of these promising anti-tuberculosis drug candidates.
References
Assessing the Low Frequency of Resistance to Griselimycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel antibiotics with unique mechanisms of action and a low propensity for resistance development. Griselimycin and its derivatives have emerged as promising candidates, exhibiting potent anti-tubercular activity. This guide provides a comparative assessment of the frequency of resistance to this compound derivatives against standard anti-TB drugs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Resistance Frequencies
A key attribute of an effective antibiotic is a low frequency at which bacteria develop resistance. This compound derivatives have been shown to possess a significantly low frequency of resistance. This is primarily attributed to their novel mechanism of action and the high fitness cost associated with the development of resistance.
| Antibiotic | Target | Mechanism of Resistance | Spontaneous Resistance Frequency/Mutation Rate in M. tuberculosis | Fitness Cost of Resistance |
| Cyclohexylthis compound | DNA polymerase sliding clamp (DnaN) | Amplification of a chromosomal segment containing the dnaN gene | Very low frequency reported in multiple studies.[1] | High fitness cost, resistance is reversible.[1] |
| Isoniazid | Enoyl-ACP reductase (InhA) and others | Mutations in katG, inhA, ahpC, and other genes | 3.2 x 10-7 mutations per cell division | Variable, some mutations confer low or no fitness cost. |
| Rifampicin | β-subunit of RNA polymerase (RpoB) | Mutations primarily in the rpoB gene | 9.8 x 10-9 mutations per cell division | Variable, can be ameliorated by compensatory mutations. |
Note: A direct head-to-head study comparing the spontaneous resistance frequency of cyclohexylthis compound with isoniazid and rifampicin under identical experimental conditions is not yet available in published literature. The data for isoniazid and rifampicin are from a single comparative study, while the frequency for cyclohexylthis compound is consistently reported as "very low" across multiple studies.
Understanding the Mechanism of this compound Action and Resistance
Griselimycins exert their bactericidal effect by targeting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication, forming a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. By binding to DnaN, griselimycins disrupt this interaction, leading to the inhibition of DNA replication and ultimately, bacterial cell death.
Resistance to griselimycins arises from the amplification of the chromosomal region containing the dnaN gene. This gene dosage effect leads to an overproduction of the DnaN protein, effectively titrating out the inhibitory effect of the drug. However, this amplification comes at a significant physiological cost to the bacterium, resulting in reduced fitness and making the resistance mechanism less stable and reversible.
Diagram of this compound's Mechanism of Action.
Experimental Protocols
Accurate assessment of antibiotic resistance frequency is critical in drug development. The following are detailed methodologies for key experiments used to evaluate the frequency of resistance.
Spontaneous Resistance Frequency Determination
This assay quantifies the rate at which spontaneous mutations conferring resistance to a specific antibiotic arise in a bacterial population.
a. Preparation of Bacterial Inoculum:
-
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C with shaking until the mid-logarithmic phase of growth (OD600 of 0.6-0.8).
-
Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes.
-
Wash the cell pellet twice with fresh 7H9 broth to remove any residual antibiotic from previous cultures.
-
Resuspend the final pellet in 7H9 broth and adjust the concentration to approximately 109 colony-forming units (CFU)/mL.
b. Plating for Resistant Mutants:
-
Prepare Middlebrook 7H10 agar plates containing the antibiotic of interest at a concentration that is 4 to 8 times the minimum inhibitory concentration (MIC). For cyclohexylthis compound, this would typically be in the range of 0.2-0.4 µg/mL. For isoniazid, a concentration of 0.8-1.6 µg/mL is commonly used, and for rifampicin, 4-8 µg/mL.
-
Spread 100 µL of the concentrated bacterial suspension (containing approximately 108 CFU) onto each antibiotic-containing plate. Prepare at least three replicate plates.
-
To determine the total viable cell count, prepare serial dilutions of the bacterial suspension in 7H9 broth and plate 100 µL of appropriate dilutions (e.g., 10-6 and 10-7) onto antibiotic-free 7H10 agar plates.
-
Incubate all plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks.
c. Calculation of Resistance Frequency:
-
After incubation, count the number of colonies on both the antibiotic-containing and antibiotic-free plates.
-
Calculate the spontaneous resistance frequency by dividing the average number of resistant colonies on the antibiotic-containing plates by the average total viable cell count from the antibiotic-free plates.
Serial Passage Experiment for Resistance Development
This method assesses the potential for resistance to develop over a prolonged period of exposure to sub-inhibitory concentrations of an antibiotic.
a. Initial MIC Determination:
-
Determine the baseline MIC of the antibiotic for the M. tuberculosis strain using the broth microdilution method in a 96-well plate format.
b. Serial Passaging:
-
Inoculate a culture of M. tuberculosis in 7H9 broth containing the antibiotic at a concentration of 0.5x the MIC.
-
Incubate the culture at 37°C with shaking until visible growth is observed.
-
From this culture, inoculate a fresh set of serial dilutions of the antibiotic in 7H9 broth to determine the new MIC.
-
Use the culture from the well with the highest concentration of antibiotic that still permitted growth (the sub-MIC culture) to inoculate the next round of serial passages.
-
Repeat this process for a predetermined number of passages (e.g., 30-60 days).
c. Analysis of Resistance:
-
Monitor the fold-change in the MIC at each passage. A significant and sustained increase in the MIC indicates the development of resistance.
-
At the end of the experiment, isolate colonies from the final passage and perform whole-genome sequencing to identify the genetic basis of resistance.
Experimental Workflow for Assessing Resistance Frequency.
Conclusion
The available evidence strongly suggests that this compound derivatives possess a significantly lower frequency of resistance compared to some of the frontline anti-tuberculosis drugs. This advantageous characteristic, coupled with their novel mechanism of action, positions them as highly promising candidates for future TB therapies, particularly in the context of combating drug-resistant strains. Further head-to-head comparative studies are warranted to precisely quantify this difference and to fully elucidate the long-term potential of griselimycins in a clinical setting.
References
Safety Operating Guide
Navigating the Disposal of Griselimycin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Management of Griselimycin Waste
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This compound, a cyclic depsipeptide antibiotic with potent antituberculosis activity, requires careful consideration for its disposal. While a Safety Data Sheet (SDS) from at least one manufacturer classifies this compound as not hazardous according to the Globally Harmonized System (GHS), it is crucial to follow established protocols for antibiotic waste to prevent environmental contamination and the potential spread of antimicrobial resistance.
This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting, based on general best practices for non-hazardous chemical and antibiotic waste.
Core Principles for this compound Disposal
The primary goal of proper antibiotic disposal is to prevent the release of active compounds into the environment. Improper disposal, such as flushing down drains or discarding in the regular trash without inactivation, can contribute to the development of antibiotic-resistant bacteria in ecosystems. Therefore, all personnel handling this compound should adhere to their institution's specific waste management policies and consult their Environmental Health & Safety (EHS) department for guidance.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (e.g., solid powder, stock solution, used culture media) and the presence of other hazardous materials.
1. Solid this compound (Pure Compound):
-
Segregation: Unused or expired solid this compound should be segregated from other laboratory waste.
-
Evaluation: Although classified as non-hazardous, it is best practice to manage pure, concentrated antibiotics as chemical waste. Do not mix with other waste streams.
-
Disposal: The recommended method is to collect the solid waste in a clearly labeled, sealed container for disposal through your institution's chemical waste program. Incineration is a common and effective method for destroying active pharmaceutical ingredients.
2. This compound Stock Solutions:
-
Hazardous Waste: Concentrated stock solutions of antibiotics are generally considered hazardous chemical waste.
-
Collection: Collect all this compound stock solutions in a designated, leak-proof hazardous waste container. Ensure the container is properly labeled with its contents.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste vendor.
3. Used Culture Media Containing this compound:
-
Decontamination: First, deactivate any biohazardous materials in the media, typically by autoclaving. However, be aware that autoclaving does not degrade all antibiotics.
-
Chemical Inactivation (if required): If institutional policy requires the inactivation of the antibiotic, chemical treatment may be necessary. The specific method would depend on the antibiotic's stability, and guidance should be sought from your EHS department.
-
Disposal: After decontamination (and inactivation, if applicable), the disposal route depends on local regulations. Some institutions may permit drain disposal for small quantities of treated, non-hazardous media, while others may require collection for incineration.
4. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a designated waste container.
-
Disposal: If the items are not contaminated with biohazardous material, they can typically be disposed of as solid chemical waste. If biohazardous materials are present, they must be decontaminated first, following institutional protocols for biohazardous waste.
Summary of Disposal Methods
The following table summarizes the recommended disposal pathways for different types of this compound waste. Note that institutional and local regulations will ultimately determine the required procedures.
| Waste Type | Recommended Disposal Pathway | Key Considerations |
| Solid this compound (Pure) | Incineration via Chemical Waste Program | Do not dispose of in regular trash. |
| This compound Stock Solutions | Incineration via Hazardous Chemical Waste Program | Considered hazardous due to high concentration. |
| Used Culture Media | Autoclave, then dispose of as per institutional guidelines (may require collection or permit drain disposal). | Autoclaving may not inactivate the antibiotic. |
| Contaminated Labware (non-biohazardous) | Dispose of as Solid Chemical Waste. | Segregate from regular lab trash. |
| Contaminated Labware (biohazardous) | Decontaminate (e.g., autoclave), then dispose of as per biohazardous waste stream protocols. | Follow all institutional biosafety guidelines. |
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps to follow when determining the correct disposal procedure for this compound waste in a laboratory setting.
Personal protective equipment for handling Griselimycin
Essential Safety and Handling Guide for Griselimycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a cyclic depsipeptide with potent antituberculosis activity. Given the nature of this compound as a bioactive peptide and a potential sensitizer, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
Due to the potential for this compound to act as a skin and respiratory sensitizer, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for various handling procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Lyophilized Powder (e.g., weighing, aliquoting) | Safety goggles with side shields or a face shield | Double-gloving with nitrile gloves is recommended | Full-coverage lab coat | NIOSH-certified N95 respirator or higher, used within a chemical fume hood |
| Handling Solutions (e.g., reconstitution, dilutions) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled within a fume hood. If outside a hood, assess the risk of aerosolization. |
| General Laboratory Operations | Safety glasses | Nitrile gloves | Lab coat | Not required |
Safe Handling Protocols
Adherence to the following step-by-step protocols is essential for minimizing exposure and contamination.
2.1. Handling this compound Powder
-
Preparation : Before handling the lyophilized powder, ensure you are in a designated area with a certified chemical fume hood.[1] Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled, sealable containers.
-
Donning PPE : Put on a lab coat, safety goggles, and nitrile gloves.[1][2]
-
Weighing : All weighing of this compound powder must be conducted within a chemical fume hood to control for aerosols.[1] Use anti-static weighing techniques to minimize powder dispersion.[1]
-
Transfer : Carefully transfer the desired amount of powder to a pre-labeled, sealable container.
-
Post-Handling : Once the transfer is complete, securely close the primary container and the container with the weighed powder. Decontaminate the spatula and weighing boat according to your institution's procedures.
-
Doffing PPE : Remove gloves and dispose of them in the appropriate chemical waste stream. Wash hands thoroughly.
2.2. Reconstitution and Handling of this compound Solutions
-
Preparation : Work within a clean and well-ventilated area, preferably a chemical fume hood.[3]
-
Donning PPE : Wear a lab coat, safety glasses, and nitrile gloves.[4]
-
Reconstitution : Use a sterile, high-purity solvent as recommended for the specific research application. Add the solvent to the vial containing the lyophilized peptide.
-
Dissolution : Gently swirl or vortex the vial to ensure the peptide is fully dissolved.[2] Avoid vigorous shaking, which can cause denaturation.
-
Storage : Once reconstituted, store the solution according to the manufacturer's guidelines, typically at 2-8°C for short-term and frozen for long-term storage.[2] Aliquoting the solution can help avoid repeated freeze-thaw cycles.[2]
Spill Cleanup and Emergency Procedures
Immediate and proper cleanup of spills is crucial to prevent exposure and contamination.
3.1. Spill Cleanup Protocol for this compound Powder
-
Alert and Secure : Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, double nitrile gloves, and an N95 respirator.
-
Containment : Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[5]
-
Cleanup : Carefully scoop or sweep the spilled material and absorbent into a sealable plastic bag.[6] Avoid creating dust.
-
Decontamination : Wipe the spill area with a damp paper towel.[6] Then, decontaminate the area using an appropriate laboratory disinfectant or cleaning agent.
-
Disposal : Place all cleanup materials, including used PPE, into a second plastic bag.[7] Seal and label the bag as "Hazardous Waste" and dispose of it according to your institution's chemical waste procedures.[7]
-
Post-Cleanup : Wash hands thoroughly after completing the cleanup.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential for environmental safety and regulatory compliance.
4.1. Waste Segregation and Collection
-
Solid Waste : All solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste : Unused this compound solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.[1] Do not dispose of this compound solutions down the drain.[1]
-
Sharps : Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.
4.2. Final Disposal
-
All this compound waste is considered chemical waste and must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
The primary method for the disposal of peptide-based pharmaceutical waste is typically high-temperature incineration by a licensed chemical destruction facility.[8]
Visual Workflow Guides
The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.
References
- 1. biovera.com.au [biovera.com.au]
- 2. realpeptides.co [realpeptides.co]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
